Fmoc-D-Cys(Mbzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145111 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200354-41-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Cys(Mbzl)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Cys(Mbzl)-OH is a pseudoisomer of Fmoc-L-Cys(Mbzl)-OH and a derivative of the amino acid D-cysteine, a critical building block in the field of peptide chemistry.[1][2][3] This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS), catering to the needs of researchers and professionals in drug development and biochemical research. The incorporation of D-amino acids, such as D-cysteine, into peptide chains is a key strategy for enhancing peptide stability and resistance to enzymatic degradation.[1]
Core Properties and Specifications
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methylbenzyl (Mbzl) group protecting the thiol side chain of D-cysteine. This dual protection scheme is fundamental to its application in Fmoc-based SPPS.
| Property | Value |
| CAS Number | 136050-67-4 |
| Molecular Formula | C₂₆H₂₅NO₄S |
| Molecular Weight | 447.55 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% |
| Melting Point | 150-158 °C |
| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS to introduce D-cysteine residues into a peptide sequence.[1] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the Mbzl group offers robust protection for the cysteine thiol group, which is stable to the repetitive Fmoc deprotection steps. The Mbzl group requires stronger acidic conditions for its removal, typically during the final cleavage of the peptide from the resin.
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in a standard SPPS workflow.
Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.
Peptide Coupling
This protocol describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the solid support using HBTU/HOBt activation.
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
HBTU (2.9-4.9 equivalents)
-
HOBt (3-5 equivalents, optional but recommended)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage from Resin and Mbzl Group Deprotection
The 4-methylbenzyl (Mbzl) protecting group is more stable than the commonly used trityl (Trt) group and requires specific cleavage conditions for efficient removal.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized and N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A highly effective cocktail for Mbzl removal consists of TFA/thioanisole/TES (96:2:2) .
-
Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask (approximately 10 mL per gram of resin).
-
Stopper the flask and stir the mixture at room temperature. For complete removal of the Mbzl group, incubation at 40°C for 4 hours is recommended.
-
After the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or using a rotary evaporator.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Workflow Visualization
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
References
An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Mbzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides with unique therapeutic and research applications. The incorporation of a D-enantiomer of cysteine offers significant advantages, most notably enhanced stability against enzymatic degradation, a critical attribute for peptide-based drug candidates. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the 4-methylbenzyl (Mbzl) protecting group on the thiol side chain provide an orthogonal protection strategy essential for modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of incorporating this compound into peptide sequences.
Core Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.
| Property | Value | References |
| CAS Number | 200354-41-2 | [1] |
| Molecular Formula | C₂₆H₂₅NO₄S | [1] |
| Molecular Weight | 447.55 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 150-158 °C | [3] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [4] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain follows the standard workflow of Fmoc-based SPPS. This process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).
Resin Preparation and Swelling
Before initiating the synthesis, the solid support resin (e.g., Wang resin for C-terminal carboxyl groups or Rink Amide resin for C-terminal amides) must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure optimal reaction kinetics.[5]
Fmoc Deprotection
The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to allow for the coupling of the next amino acid. This is achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in DMF.[6][7] The reaction proceeds via a base-catalyzed β-elimination mechanism.[6]
Standard Fmoc Deprotection Protocol:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a short period (e.g., 1-3 minutes), then drain.[6]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for a longer period (e.g., 5-20 minutes).[6][7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
The completion of the deprotection can be monitored using a colorimetric method such as the Kaiser test, which detects the presence of free primary amines.[6]
Amino Acid Coupling
The incoming this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.
Coupling Protocol:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[5][8]
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to facilitate the activation.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for a sufficient duration (typically 1-2 hours) to ensure complete coupling.[8]
-
Wash the resin with DMF to remove excess reagents and byproducts.
The following diagram illustrates the general workflow of a single cycle in Fmoc-SPPS.
Cleavage and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups, including the Mbzl group on the D-cysteine residue, are removed.
Cleavage of the Mbzl Group: The S-4-methylbenzyl (Mbzl) group is a stable protecting group that is typically removed under strong acidic conditions.[9] A common cleavage cocktail for peptides containing acid-labile protecting groups consists of trifluoroacetic acid (TFA) with various scavengers.[4][9] Scavengers are crucial to prevent the re-attachment of protecting groups to sensitive residues and to minimize side reactions, such as the oxidation of the cysteine thiol.[10]
General Cleavage Protocol:
-
Wash the dried peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail, commonly a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[10] For cysteine-containing peptides, 1,2-ethanedithiol (EDT) can be added to the cocktail to maintain a reducing environment and prevent oxidation of the free thiol.[10]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Biological Significance and Signaling Pathways
Enhanced Proteolytic Stability
One of the primary reasons for incorporating D-amino acids into peptide sequences is to increase their resistance to degradation by proteases.[12] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer in vivo half-life and potentially improved therapeutic efficacy.[12]
The following diagram illustrates how the incorporation of a D-amino acid can protect a peptide from enzymatic degradation.
Role of Cysteine in Cell Signaling
Cysteine residues play a pivotal role in various cellular signaling pathways. The thiol group of cysteine is highly reactive and can undergo a variety of post-translational modifications, such as oxidation, S-nitrosylation, and glutathionylation. These modifications can modulate protein structure and function, thereby regulating signaling cascades. For instance, the redox state of cysteine thiols is critical in cellular responses to oxidative stress. While these roles are well-established for L-cysteine, the specific impact of D-cysteine on these processes is an area of ongoing research. Recent studies have identified endogenous D-cysteine in the mammalian brain, where it acts as a negative regulator of growth factor signaling in neural progenitor cells, suggesting a direct role for this D-amino acid in cellular signaling.[9]
Conclusion
This compound is a valuable building block in peptide chemistry, enabling the synthesis of peptides with enhanced stability and unique biological properties. While the experimental protocols for its use in SPPS are well-established, further research is needed to fully elucidate the specific roles of D-cysteine-containing peptides in cellular signaling pathways. The ability to synthesize peptides with increased resistance to enzymatic degradation opens up new avenues for the development of novel peptide-based therapeutics and research tools. This guide provides a foundational understanding of the chemical properties and synthetic applications of this compound for professionals in the fields of chemistry, biology, and drug discovery.
References
- 1. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 12. Cysteine residues in signal transduction and its relevance in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Cys(Mbzl)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Below, you will find its chemical and physical properties, a detailed experimental protocol for its use, and diagrams illustrating its structure and the synthetic workflow.
Core Properties of this compound
This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a 4-methylbenzyl (Mbzl) group. This dual protection scheme is essential for its application in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain without unintended side reactions.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₅NO₄S | [1] |
| Molecular Weight | 447.55 g/mol | [1] |
| CAS Number | 136050-67-4 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis | |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol outlines a representative procedure for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
High-quality peptide synthesis grade resin (e.g., Rink Amide, Wang)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dry diethyl ether
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
If starting with a pre-loaded resin, proceed to step 3. If using a resin requiring linkage of the first amino acid, follow the appropriate protocol for your resin type.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU and DIPEA, or DIC and Oxyma) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be optimized based on the specific sequence.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection of the Mbzl Group:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for cleavage and removal of many side-chain protecting groups, including Mbzl, is Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold, dry diethyl ether.
-
Centrifuge or filter to collect the crude peptide pellet.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Visualizing the Chemistry
To further aid in understanding the role and structure of this compound, the following diagrams have been generated.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Chemical structure of this compound.
References
The p-Methylbenzyl (Meb) Group: A Technical Guide to Thiol Protection in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. Among the arsenal of thiol-protecting groups, the p-methylbenzyl (Meb) group occupies a significant role, offering a balance of stability and selective cleavage that is particularly advantageous in specific synthetic strategies. This technical guide provides an in-depth exploration of the p-methylbenzyl thiol protecting group, detailing its application, stability, and the protocols for its introduction and removal, supported by quantitative data and procedural diagrams.
Core Chemistry of the p-Methylbenzyl Thiol Protecting Group
The p-methylbenzyl group is a derivative of the widely used benzyl (Bzl) protecting group. The addition of a methyl group in the para position of the benzene ring subtly alters the electronic properties of the group, influencing its stability and cleavage kinetics. The Meb group is introduced to a thiol to form a stable thioether linkage, effectively masking the nucleophilic and readily oxidizable nature of the sulfhydryl group during subsequent synthetic steps.
Introduction of the p-Methylbenzyl Group
The protection of a thiol, such as the side chain of a cysteine residue, with the p-methylbenzyl group is typically achieved via a nucleophilic substitution reaction. The thiol acts as a nucleophile, attacking the electrophilic carbon of a p-methylbenzyl halide, most commonly p-methylbenzyl chloride.
General Reaction Scheme: R-SH + Cl-CH₂-C₆H₄-CH₃ → R-S-CH₂-C₆H₄-CH₃ + HCl
This reaction is generally carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, thus facilitating the reaction.
Stability Profile
The S-p-methylbenzyl thioether is robust and stable under a variety of conditions, making it compatible with many standard synthetic transformations. It is notably stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group in solid-phase peptide synthesis (SPPS), rendering it orthogonal to this common N-terminal protecting group. However, its primary utility is found in Boc (tert-butyloxycarbonyl)-based SPPS, where its cleavage is performed concurrently with the final resin cleavage.
Compared to the unsubstituted benzyl group, the p-methylbenzyl group is more labile to acid due to the electron-donating nature of the para-methyl group, which stabilizes the resulting benzylic carbocation formed during cleavage. This increased acid lability often translates to higher cleavage yields compared to the S-benzyl group under identical strong acid conditions.[1] Conversely, it is more stable than the p-methoxybenzyl (Mob) group, which is significantly more acid-labile.[1]
Cleavage of the p-Methylbenzyl Group
The removal of the Meb group is most commonly accomplished under strong acidic conditions. The mechanism involves the protonation of the sulfur atom, followed by the departure of the thiol as a leaving group and the formation of a p-methylbenzyl carbocation. This carbocation is then trapped by a scavenger present in the cleavage cocktail to prevent side reactions.
Cleavage Mechanism:
The most common reagents for Meb group cleavage are strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA). The choice of cleavage reagent and the composition of the scavenger cocktail are critical for achieving high yields and minimizing side reactions.
Data Presentation
The following tables summarize the key quantitative data related to the use of the p-methylbenzyl thiol protecting group.
Table 1: Introduction of the p-Methylbenzyl Protecting Group
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cysteine | p-Methylbenzyl chloride | Ammonia | Liquid Ammonia | - | High | [1] |
| Thiophenol | p-Methylbenzyl bromide | NaOH | Methanol (reflux) | 8-16 | 93 | [2] |
Table 2: Cleavage of the S-p-Methylbenzyl Protecting Group
| Reagent | Scavengers | Temperature (°C) | Time | Notes |
| Anhydrous HF | Anisole, Dimethylsulfide, p-Thiocresol | 0 - 5 | 30 - 60 min | Standard procedure for Boc-SPPS. Reaction time may be extended for complex peptides.[1] |
| TMSBr in TFA | Thioanisole, m-Cresol, EDT | 0 | 15 min | A modified, rapid cleavage method.[3] |
Table 3: Comparative Stability of S-Benzyl Protecting Groups
| Protecting Group | Relative Acid Lability | Common Cleavage Conditions | Notes |
| S-Benzyl (Bzl) | Least Labile | Anhydrous HF | Requires harsh acidic conditions for efficient removal. |
| S-p-Methylbenzyl (Meb) | Moderately Labile | Anhydrous HF, TFMSA, TMSBr/TFA | Generally provides better yields than S-Bzl upon HF cleavage.[1] |
| S-p-Methoxybenzyl (Mob) | Most Labile | TFA, HF | Can be too labile for the synthesis of long peptides in Boc-SPPS.[1] |
Experimental Protocols
Protocol for the Introduction of the p-Methylbenzyl Group (S-p-Methylbenzylation of Cysteine)
This protocol describes the general procedure for the protection of the thiol group of cysteine using p-methylbenzyl chloride.
Materials:
-
L-Cysteine
-
Liquid Ammonia
-
Sodium metal
-
p-Methylbenzyl chloride
-
Ammonium chloride
Procedure:
-
In a flask equipped for reactions at low temperatures, condense liquid ammonia.
-
To the liquid ammonia, cautiously add small pieces of sodium metal until a persistent blue color is obtained, indicating the formation of a sodium-ammonia solution.
-
Add L-cysteine to the solution and stir until the blue color disappears, signifying the formation of the sodium salt of cysteine.
-
Slowly add a solution of p-methylbenzyl chloride in a suitable solvent (e.g., ether) to the reaction mixture.
-
Stir the reaction for several hours at the temperature of liquid ammonia.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
The resulting residue can be purified by recrystallization or chromatography to yield S-p-methylbenzyl-L-cysteine.
Protocol for the Cleavage of the S-p-Methylbenzyl Group using Anhydrous HF
This protocol is a standard procedure for the final deprotection and cleavage of a peptide from the resin in Boc-based solid-phase peptide synthesis. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptide-resin with Cys(Meb)
-
Anisole
-
Dimethylsulfide (DMS)
-
p-Thiocresol
-
Anhydrous Hydrogen Fluoride (HF)
-
Dry ice/methanol bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture (e.g., for every 0.2 mmol of peptide-resin, add 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL of p-thiocresol).[1]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill the required volume of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at 0°C to 5°C for 30 to 60 minutes.[1]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide by adding cold diethyl ether to the residue.
-
Isolate the crude peptide by filtration or centrifugation and wash with cold ether to remove scavengers.
Visualization of Workflow
Workflow for Peptide Synthesis using Fmoc-Cys(pMeBzl)-OH
The following diagram illustrates the general workflow for incorporating a p-methylbenzyl-protected cysteine into a peptide using Fmoc-based solid-phase peptide synthesis.
Conclusion
The p-methylbenzyl thiol protecting group serves as a valuable tool for synthetic chemists, particularly in the realm of peptide synthesis. Its stability to a range of reaction conditions, combined with its reliable cleavage under strong acid, allows for its strategic incorporation into complex synthetic routes. While its application is most prominent in Boc-SPPS, its orthogonality to base-labile protecting groups also allows for its consideration in Fmoc-based strategies where late-stage, strong-acid deprotection is feasible. A thorough understanding of its chemical properties, along with optimized protocols for its introduction and removal, is essential for its successful implementation in the synthesis of target molecules for research and drug development.
References
The Role of the Methoxybenzyl Group in Cysteine Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides intended for therapeutic applications. Among the proteinogenic amino acids, cysteine presents a unique challenge due to the high nucleophilicity of its thiol side chain, which can lead to undesirable side reactions such as oxidation and disulfide scrambling. The 4-methoxybenzyl (Mbzl or Mob) group is a well-established protecting group for the cysteine thiol, offering a balance of stability and controlled cleavage that makes it a valuable tool in the peptide chemist's arsenal. This technical guide provides an in-depth overview of the role and application of the Mbzl group in cysteine protection, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
The Methoxybenzyl (Mbzl) Group: An Overview
The Mbzl group is a benzyl-type protecting group that is typically employed in both Boc/Bzl and, to a lesser extent, Fmoc/tBu solid-phase peptide synthesis strategies. Its stability is attributed to the electron-donating nature of the methoxy substituent on the phenyl ring, which influences its acid lability.
Key Characteristics:
-
Stability: The S-Mbzl bond is stable to the repetitive basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and moderately stable to trifluoroacetic acid (TFA), making it a semi-permanent protecting group in the context of Fmoc-SPPS. In Boc-SPPS, it is stable to the milder acidic conditions used for Boc deprotection but is cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage step.[1]
-
Orthogonality: The Mbzl group offers orthogonality with several other protecting groups, allowing for the synthesis of complex peptides with multiple disulfide bonds. For instance, it can be used in conjunction with more acid-labile groups like trityl (Trt) or with groups that are removed under different conditions, such as acetamidomethyl (Acm).[1]
-
Cleavage: The removal of the Mbzl group is typically achieved under strong acidic conditions. However, milder methods have also been developed to enhance its utility in modern peptide synthesis.
Data Presentation: Comparative Stability and Cleavage Efficiency
The choice of a cysteine protecting group is often dictated by its stability profile relative to other protecting groups used in the synthesis. The following tables summarize the stability of the Mbzl group in comparison to other common cysteine protecting groups and provide an overview of its cleavage efficiency under different conditions.
Table 1: Comparative Stability of Common Cysteine Protecting Groups
| Protecting Group | Abbreviation | Stability to 20% Piperidine/DMF | Stability to TFA | Cleavage Conditions |
| 4-Methoxybenzyl | Mbzl, Mob | Stable | Partially Labile to Stable | HF, TFMSA, Strong Acids |
| Trityl | Trt | Stable | Labile | Dilute TFA, I₂, H₂/Pd |
| Acetamidomethyl | Acm | Stable | Stable | I₂, Hg(OAc)₂, AgOTf |
| tert-Butyl | tBu | Stable | Stable | HF, TFMSA |
| tert-Butylthio | StBu | Stable | Stable | Reducing agents (e.g., DTT, TCEP) |
Table 2: Cleavage Efficiency of S-Methoxybenzyl (Mbzl) Group Under Various Conditions
| Reagent/Cocktail | Temperature | Time | Efficiency/Observations |
| Hydrogen Fluoride (HF) | 0 °C | 1 hour | High efficiency, standard for Boc-SPPS. |
| Trifluoromethanesulfonic acid (TFMSA) | Room Temp | 1-2 hours | High efficiency, alternative to HF. |
| Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) (98:2) | 37 °C | 12 hours | Significant deprotection observed.[2] |
| TFA / Triethylsilane (TES) / Thioanisole (96:2:2) | 40 °C | 4 hours | Reported to be highly efficient for Sec(Mob) deprotection, suggesting high efficiency for Cys(Mbzl).[3][4] |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA with Thioanisole | Room Temp | Variable | Effective for deprotection, requires thioanisole as a catalyst for cysteine. |
Experimental Protocols
This section provides detailed methodologies for the protection of cysteine with the Mbzl group, its incorporation into a peptide chain via Fmoc-SPPS, and its final deprotection and cleavage.
Synthesis of Fmoc-S-4-methoxybenzyl-L-cysteine (Fmoc-Cys(Mbzl)-OH)
Materials:
-
Fmoc-L-cysteine (Fmoc-Cys-OH)
-
4-Methoxybenzyl chloride (Mbzl-Cl)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.5 equivalents) dropwise to the solution while stirring.
-
In a separate flask, dissolve 4-methoxybenzyl chloride (1.2 equivalents) in a minimal amount of DMF.
-
Add the Mbzl-Cl solution dropwise to the Fmoc-Cys-OH solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield Fmoc-Cys(Mbzl)-OH as a white solid.
Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Mbzl)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-Cys(Mbzl)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Cys(Mbzl)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Cys(Mbzl)-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection of the Mbzl Group
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Mbzl and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups present.
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
A white precipitate of the peptide should form.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations: Workflows and Mechanisms
Visualizing the complex processes of peptide synthesis and deprotection can aid in understanding the underlying chemical principles. The following diagrams were generated using the DOT language for Graphviz.
References
An In-depth Technical Guide to Fmoc-D-Cys(Mbzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Mbzl)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), enabling the introduction of D-cysteine residues into peptide sequences. The incorporation of D-amino acids is a key strategy for enhancing the stability of peptide-based therapeutics against enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability. This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in peptide synthesis.
The strategic selection of protecting groups is paramount in peptide chemistry. This compound features two critical protective moieties: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-stable 4-methylbenzyl (Mbzl) group on the thiol side chain. This orthogonality allows for the selective deprotection of the α-amino group during peptide chain elongation without premature cleavage of the thiol protecting group. The robustness of the Mbzl group to standard trifluoroacetic acid (TFA) cleavage cocktails makes this compound particularly suitable for specific applications, such as the synthesis of protected peptide fragments and use in Boc-based SPPS strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅NO₄S | [1][2] |
| Molecular Weight | 447.55 g/mol | [1][2] |
| CAS Number | 200354-41-2 (for D-isomer) | N/A |
| Appearance | White to off-white powder | [1] |
| Melting Point | 150-158 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Role in Peptide Synthesis and Drug Development
The incorporation of D-cysteine via this compound offers significant advantages in the development of peptide-based therapeutics. Natural proteases exhibit high stereospecificity for L-amino acids, rendering peptides containing D-amino acids less susceptible to enzymatic cleavage. This increased proteolytic resistance translates to a longer circulatory half-life and enhanced therapeutic efficacy.
The thiol group of cysteine is crucial for the formation of disulfide bridges, which are often essential for maintaining the bioactive conformation of peptides. The Mbzl protecting group provides robust protection for the thiol functionality throughout the synthesis, preventing unwanted side reactions. Its stability to TFA allows for orthogonal deprotection strategies when multiple cysteine residues with different protecting groups are present, enabling the controlled and regioselective formation of complex disulfide bond patterns.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for solid-phase peptide synthesis. Below are detailed methodologies for the key steps.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of SPPS for the incorporation of an amino acid, including this compound.
References
Fmoc-D-Cys(Mbzl)-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Mbzl)-OH, or N(α)-Fmoc-S-(4-methylbenzyl)-D-cysteine, is a critical building block in solid-phase peptide synthesis (SPPS). The strategic protection of the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain with the acid-labile 4-methylbenzyl (Mbzl) group allows for its controlled incorporation into peptide chains. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering essential data and protocols to ensure its effective use in the synthesis of complex peptides.
Core Data Summary
Solubility Profile
The solubility of this compound is a critical factor for its handling and efficacy in coupling reactions during SPPS. While precise quantitative data is often proprietary or not extensively published, the following table summarizes its qualitative solubility in common laboratory solvents and provides representative quantitative values based on similar Fmoc-protected amino acids.
| Solvent | Qualitative Solubility | Representative Quantitative Solubility (g/L) |
| Dimethylformamide (DMF) | Soluble | > 200 |
| Dichloromethane (DCM) | Soluble | > 150 |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | > 200 |
| Dimethyl sulfoxide (DMSO) | Soluble | > 250 |
| Chloroform | Soluble | > 150 |
| Ethyl Acetate | Soluble | ~50 |
| Acetone | Soluble | ~75 |
| Methanol | Sparingly Soluble | ~10 |
| Water | Insoluble | < 0.1 |
Note: The quantitative solubility values are estimates and can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of additives. Experimental determination is recommended for precise applications.
Stability Characteristics
The stability of this compound is paramount for maintaining its integrity during storage and throughout the SPPS process. The primary points of lability are the Fmoc group (susceptible to bases) and the Mbzl group (susceptible to strong acids).
| Condition | Stability | Potential Degradation Products |
| Storage (Solid) | ||
| Long-term (-20°C, desiccated) | Stable for up to 3 years | Minimal degradation |
| Short-term (Room Temp, sealed, dry) | Stable for several months | Minimal degradation |
| Storage (In Solution, -20°C) | ||
| DMF/NMP | Stable for up to 1 month | Gradual Fmoc deprotection |
| DMSO | Stable for up to 6 months | Minimal degradation |
| SPPS Conditions | ||
| Fmoc Deprotection (e.g., 20% piperidine in DMF) | Fmoc group is rapidly cleaved. | Dibenzofulvene-piperidine adduct, free amine |
| Coupling Reactions (e.g., DIC/Oxyma in DMF) | Generally stable. | Minimal degradation |
| Final Cleavage (e.g., 95% TFA) | Mbzl group is cleaved. Potential for S-alkylation. | Free cysteine, p-methylbenzyl cation, potential S-p-methylbenzyl-cysteine |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 50 mg) to a series of vials.
-
Add a precise volume of the solvent (e.g., 1.0 mL) to each vial.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
-
Equilibration:
-
Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL).
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Protocol 2: Assessment of Stability by HPLC
This protocol allows for the monitoring of the degradation of this compound under specific conditions over time.
Materials:
-
This compound
-
Solvent or solution for stability testing (e.g., 20% piperidine in DMF, 95% TFA)
-
Vials with screw caps
-
HPLC system with a UV detector
-
Quenching solution (if necessary, e.g., acetic acid for piperidine solutions)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from a vial.
-
If necessary, quench the reaction (e.g., by adding acetic acid to a piperidine-containing sample).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound (this compound) and the appearance of any new peaks corresponding to degradation products.
-
The percentage of the remaining parent compound can be calculated relative to the initial time point (t=0).
-
Visualizations
Factors Affecting the Stability of this compound
The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
A Technical Guide to the Safe Handling and Use of Fmoc-D-Cys(Mbzl)-OH
Introduction: Fmoc-D-Cys(Mbzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[1] The incorporation of D-amino acids like D-cysteine can significantly enhance the stability of peptides against enzymatic degradation, a valuable characteristic for therapeutic drug development.[2] This guide provides a comprehensive overview of the safety, handling, storage, and disposal of this compound, intended for researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound is a white to off-white powder.[3][4] Its key chemical and physical properties are summarized below. This data is essential for proper handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 200354-41-2 | [1] |
| Molecular Formula | C₂₆H₂₅NO₄S | [1][3][5] |
| Molecular Weight | 447.55 g/mol | [1][3][5] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 150-158 °C | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Hazard Identification and Toxicology
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Toxicological Summary: There is no specific acute toxicity data (e.g., LD50) available for this compound.[6][9] However, related studies on D-cysteine administered orally to rats showed potential for renal injuries at high doses.[10] Therefore, it is crucial to minimize exposure through inhalation, ingestion, and direct contact.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment.
Handling Guidelines:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[6][11]
-
Avoid contact with skin and eyes.[6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[11][12]
-
Respiratory Protection: If engineering controls are insufficient, use an approved dust respirator.[13]
Storage and Stability
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[3][6]
-
The recommended storage temperature is between 2-8°C.[3]
Stability and Reactivity:
-
The product is chemically stable under standard ambient conditions (room temperature).[12]
-
No specific data is available regarding hazardous reactions or decomposition products, but contact with strong oxidizing agents should be avoided.[6]
Accidental Release and First Aid Measures
In case of accidental exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [6][14] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [6][14] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. | [6][14] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6][14] |
Spill Cleanup Protocol:
-
Personal Precautions: Use full PPE, including a respirator. Avoid breathing dust and ensure adequate ventilation.[9][11]
-
Small Spill: Carefully sweep up the spilled solid and place it into a suitable, labeled container for chemical waste disposal. Avoid generating dust.[9][13]
-
Large Spill: Evacuate the area. Contain the spill if possible. Use a shovel to place the material into a convenient waste disposal container. Do not allow the product to enter drains.[9][13] Contact your institution's Environmental Health & Safety (EHS) team immediately.[15]
Disposal Considerations
This compound and any contaminated materials must be treated as hazardous chemical waste.
Disposal Protocol:
-
Waste Identification: Treat all unused, expired, or contaminated this compound as hazardous waste.[8]
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed. Collect solid waste (e.g., contaminated gloves, weighing paper) separately.[15]
-
Containment: Place solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.[8][15]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[15]
-
Pickup: Do not dispose of in regular trash or down the drain.[8][15] Contact your institution's EHS department to schedule a hazardous waste pickup and follow their specific procedures.[8]
Application in Peptide Synthesis: An Experimental Protocol
This compound is a key reagent in SPPS for incorporating a D-cysteine residue. The Fmoc group on the alpha-amino nitrogen is base-labile, while the 4-methylbenzyl (Mbzl) group protecting the thiol side chain is removed with strong acid.
Generalized SPPS Protocol: This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) that has the preceding amino acid already coupled and its Fmoc group removed. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve this compound (e.g., 3 eq.) and an activating agent (e.g., HOBt/DIC or Oxyma/DIC, 3 eq. each) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.
-
Washing: After coupling, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group from the newly added D-cysteine residue.[2][16] This step must be performed in a fume hood.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF to prepare for the next coupling cycle.
-
Final Cleavage: Once the full peptide is synthesized, the peptide is cleaved from the resin, and the Mbzl side-chain protecting group is removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[17][18] This step is highly hazardous and requires extreme caution and appropriate PPE.
References
- 1. Fmoc-D-Cys(4-MeBzl)-OH [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. FMOC-CYS(4-MBZL)-OH CAS#: 136050-67-4 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Fmoc-Cys(pMeOBzl)-OH | 141892-41-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. peptide.com [peptide.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. peptideweb.com [peptideweb.com]
- 17. benchchem.com [benchchem.com]
- 18. digital.csic.es [digital.csic.es]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Cys(Mbzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Fmoc-D-Cys(Mbzl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of D-cysteine can enhance peptide stability against proteolytic degradation, a valuable attribute in therapeutic peptide design. The S-p-methylbenzyl (Mbzl) protecting group offers robust protection for the cysteine thiol side chain during peptide elongation.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide chemistry. The choice of side-chain protecting groups is critical for a successful synthesis, especially for reactive residues like cysteine. The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating a stable protecting group throughout the synthesis.
This compound is a derivative of D-cysteine where the thiol group is protected by a p-methylbenzyl (Mbzl) group. The Mbzl group is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the mildly acidic conditions sometimes used for cleavage from hyper-acid-labile resins. However, a key consideration for the use of the Mbzl group is its stability to standard trifluoroacetic acid (TFA) cleavage conditions. Its complete removal often requires stronger acids like hydrogen fluoride (HF) or alternative methods.
The use of D-amino acids, such as D-cysteine, is a common strategy to increase the in vivo half-life of peptide-based therapeutics by making them less susceptible to degradation by proteases.
Experimental Protocols
This section details the step-by-step procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.
1. Resin Selection and Preparation
-
Resin Choice: The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is suitable.[1] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[1][2]
-
Resin Swelling: Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least one hour before the first amino acid coupling.[3] For some resins like 2-chlorotrityl chloride, dichloromethane (DCM) is used for swelling.[3]
2. Standard Fmoc-SPPS Cycle
The following steps are repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., an initial 1-minute treatment followed by a longer 6-10 minute treatment) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the Fmoc-amino acid (including this compound when it is the desired residue to be coupled). A common method is to dissolve the Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU, or DIC), and an additive (e.g., HOBt or Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to initiate activation. To minimize racemization of cysteine derivatives, a combination of diisopropylcarbodiimide (DIC) and HOBt or Oxyma Pure can be used, which does not require a base.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
3. Cleavage and Deprotection of the Mbzl Group
The removal of the S-p-methylbenzyl group requires specific and often harsh acidic conditions, as it is stable to standard TFA treatment.[6][7]
-
Method 1: Hydrogen Fluoride (HF) Cleavage
-
After the synthesis is complete, dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of a scavenger such as anisole or p-cresol at 0°C for 1 hour.[8] This procedure simultaneously cleaves the peptide from the resin and removes the Mbzl group along with other acid-labile side-chain protecting groups.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.[8]
-
Dissolve the peptide in an appropriate aqueous buffer for purification.
-
-
Method 2: Alternative Deprotection with DTNP A less common method for deprotecting p-methoxybenzyl groups from cysteine involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[9][10] This could potentially be adapted for the Mbzl group.
-
Prepare a cleavage cocktail containing TFA, a scavenger like thioanisole, and DTNP. For deprotection of a similar p-methoxybenzyl group from cysteine, 2 equivalents of DTNP and the addition of thioanisole were required.[9][10]
-
Treat the peptide-resin with this cocktail for a designated period.
-
Proceed with peptide precipitation and purification as described above.
-
4. Peptide Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize the typical quantitative parameters for the described protocols.
Table 1: Reagent Ratios for Amino Acid Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain |
| Coupling Agent (e.g., HBTU/HATU) | 3 - 5 | Activates the carboxylic acid group |
| Additive (e.g., HOBt/Oxyma) | 3 - 5 | Reduces side reactions, aids coupling |
| Base (e.g., DIEA) | 6 - 10 | Facilitates activation and coupling |
Table 2: Cleavage Cocktail Compositions
| Method | Reagents | Conditions | Target Protecting Groups |
| Standard TFA Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours at room temperature | Most standard side-chain groups (e.g., Trt, tBu, Pbf) but not Mbzl |
| HF Cleavage | Anhydrous HF, p-cresol (scavenger) | 1 hour at 0°C | Mbzl and all other acid-labile protecting groups |
| Alternative DTNP Method | TFA, Thioanisole, DTNP (2 eq.) | To be optimized | Potentially Mbzl and other benzyl-type groups |
Visualizations
Diagram 1: Fmoc-SPPS Workflow for Incorporating this compound
Caption: Workflow for solid-phase peptide synthesis incorporating this compound.
Diagram 2: Orthogonality of Protecting Groups in this compound Synthesis
Caption: Orthogonal deprotection strategy for Fmoc and Mbzl groups.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. digital.csic.es [digital.csic.es]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-D-Cys(Mbzl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. Fmoc-D-Cys(Mbzl)-OH is a protected D-cysteine derivative that offers significant advantages in drug design and development. The D-configuration provides resistance to enzymatic degradation, while the 4-methylbenzyl (Mbzl) protecting group on the thiol side chain ensures stability during solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to the effective incorporation of this compound into peptide sequences using Fmoc-based SPPS.
Properties of this compound
| Property | Value |
| CAS Number | 136050-67-4[1] |
| Molecular Formula | C₂₆H₂₅NO₄S[1] |
| Molecular Weight | 447.55 g/mol [1] |
| Appearance | White to off-white powder |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Thiol Protecting Group | Mbzl (4-methylbenzyl) |
Advantages of Incorporating D-Cysteine
The inclusion of D-cysteine in a peptide backbone can significantly improve its pharmacokinetic profile. Natural proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to enzymatic degradation.[2] This increased stability can lead to a longer in-vivo half-life and prolonged therapeutic effect.
The Role of the Mbzl Protecting Group
The 4-methylbenzyl (Mbzl) group is a robust thiol protecting group that is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the mildly acidic conditions sometimes used for cleavage from hyper-acid-labile resins. It is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
Challenges and Considerations
The primary challenge when incorporating any cysteine derivative is the risk of racemization at the α-carbon during the coupling step, especially when using phosphonium or uronium-based coupling reagents.[3] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
Quantitative Data
Table 1: Comparison of Racemization with Different Cysteine Protecting Groups
This table summarizes the percentage of D-isomer formation (racemization) when coupling different Fmoc-protected L-cysteine derivatives. While specific data for this compound is not detailed in the same manner, the data for its L-counterpart and other protecting groups provide valuable context for potential side reactions.
| Fmoc-Cys Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | High (not specified) | [3] |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 6% | [3] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |
Note: Data presented is for L-cysteine derivatives but highlights the influence of the protecting group on racemization.
Table 2: Cleavage Efficiency of Thiol Protecting Groups
The efficiency of the final cleavage step is critical for obtaining a high yield of the desired peptide.
| Thiol Protecting Group | Cleavage Cocktail | Cleavage Time | Efficiency |
| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours | High |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM | Minutes | High (for on-resin deprotection) |
| Acetamidomethyl (Acm) | Iodine or Hg(OAc)₂ | Variable | High (orthogonal) |
| tert-Butyl (tBu) | Strong acids (e.g., TMSBr/TFA) | Variable | High (orthogonal) |
| 4-Methylbenzyl (Mbzl) | TFA-based cocktails with scavengers | 2-4 hours | High |
| Tetrahydropyranyl (Thp) | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | High |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a standard manual SPPS cycle. Automated synthesizers will follow a similar sequence of steps.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. To minimize racemization, the use of carbodiimide-based activation with an additive like Oxyma is recommended (e.g., DIC/Oxyma).[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a double coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any residual reagents.
5. Capping (Optional):
-
If the Kaiser test remains positive after extended coupling, cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.
-
Wash the resin as described in step 4.
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Final Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing cysteine is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers are crucial to prevent re-attachment of the Mbzl group and other side reactions.
3. Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: A representative GPCR signaling pathway activated by a peptide agonist.
References
Application Notes and Protocols for Cleavage of Peptides Containing Cys(Mbzl)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of peptides containing the p-methoxybenzyl-protected cysteine residue, Cys(Mbzl). The information is intended to guide researchers in selecting the appropriate cleavage strategy to maximize peptide yield and purity.
Introduction
The p-methoxybenzyl (Mbzl) group is a commonly used protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). While it offers good stability during peptide chain assembly, its removal during the final cleavage step can be challenging compared to more acid-labile groups like trityl (Trt). Standard trifluoroacetic acid (TFA)-based cleavage cocktails are often insufficient for complete deprotection of Cys(Mbzl), necessitating optimized protocols and specialized reagents to achieve high yields of the desired peptide.
Challenges in Cys(Mbzl) Cleavage
The primary challenge in cleaving Cys(Mbzl)-containing peptides is the relative stability of the Mbzl group to standard TFA cleavage conditions. Incomplete deprotection leads to a mixture of the desired peptide and the Cys(Mbzl)-protected peptide, complicating purification and reducing the overall yield.
Additionally, the carbocations generated from the cleavage of the Mbzl group and other protecting groups can lead to side reactions, such as alkylation of sensitive residues like tryptophan and methionine, as well as re-attachment to the deprotected cysteine thiol.
Cleavage Cocktail Strategies
The selection of an appropriate cleavage cocktail is critical for the successful deprotection of Cys(Mbzl). The following sections detail various approaches, from standard cocktails with limited efficacy to more specialized and effective methods.
Standard TFA Cleavage Cocktails
Standard TFA cocktails, commonly used for peptides containing more labile protecting groups, are generally inefficient for the removal of the Mbzl group from cysteine.
Table 1: Efficacy of Standard TFA Cocktails for Cys(Mbzl) Deprotection
| Cleavage Cocktail Composition (v/v) | Expected Cys(Mbzl) Deprotection Efficiency | Key Remarks |
| 95% TFA / 5% H₂O | Very Low (~3%)[1] | Insufficient for complete deprotection. Significant amount of protected peptide remains. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Low to Moderate | Triisopropylsilane (TIS) can act as a reducing agent to facilitate deprotection, but complete removal is not guaranteed. |
| Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) | Moderate | The presence of thioanisole and ethanedithiol (EDT) can improve deprotection, but may still be incomplete.[2] |
Specialized Cleavage Cocktail for Complete Cys(Mbzl) Deprotection
For complete and efficient removal of the Cys(Mbzl) group, a specialized cleavage cocktail containing an electrophilic disulfide reagent has been shown to be highly effective.
Table 2: High-Efficiency Cleavage Cocktail for Cys(Mbzl)
| Cleavage Cocktail Composition | Cys(Mbzl) Deprotection Efficiency | Key Remarks |
| TFA / Thioanisole (97.5 / 2.5) + 2 eq. DTNP | High (Complete Deprotection Reported)[1] | 2,2′-Dithiobis(5-nitropyridine) (DTNP) activates the deprotection mechanism. Thioanisole is required as a catalyst.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of peptides containing Cys(Mbzl).
Protocol 1: Standard TFA Cleavage (For initial screening)
This protocol is suitable for a small-scale trial to assess the lability of the Cys(Mbzl) group in a specific peptide sequence with a standard cleavage cocktail.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Transfer the dry peptide-resin (approx. 20-50 mg) to a reaction vessel.
-
Add the cleavage cocktail (1-2 mL) to the resin.
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to determine the extent of deprotection.
Protocol 2: High-Efficiency DTNP-Mediated Cleavage
This protocol is recommended for achieving complete deprotection of Cys(Mbzl).
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 97.5% TFA, 2.5% Thioanisole
-
2,2′-Dithiobis(5-nitropyridine) (DTNP)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Weigh the dry peptide-resin and calculate the molar amount of peptide.
-
In a reaction vessel, add the peptide-resin.
-
Prepare the cleavage cocktail by dissolving DTNP (2 equivalents relative to the peptide) in the TFA/Thioanisole mixture.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet three times with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Cleavage Workflows
The following diagrams illustrate the logical flow of the cleavage and deprotection processes.
Caption: General workflow for peptide cleavage and isolation.
References
Application Notes and Protocols for the Deprotection of S-p-Methylbenzyl Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of S-p-methylbenzyl (Mob) protected cysteine residues, a critical step in peptide synthesis and the development of cysteine-containing therapeutics. The S-p-methylbenzyl group is a commonly employed protecting group for the thiol side chain of cysteine, offering stability during peptide chain elongation. Its removal requires specific acidic conditions, and the choice of deprotection strategy can significantly impact the yield and purity of the final peptide.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method for S-p-methylbenzyl cysteine depends on the overall peptide synthesis strategy (e.g., Boc or Fmoc chemistry) and the presence of other acid-labile protecting groups. The following table summarizes quantitative data for common deprotection methods.
| Deprotection Method | Reagents | Key Scavengers | Conditions | Deprotection Efficiency/Yield | Notes |
| Strong Acid Cleavage (HF) | Hydrogen Fluoride (HF) | Anisole, Dimethylsulfide, p-Thiocresol | -5 to 0 °C, 30-60 min | Generally good yields, but sequence-dependent | Primarily used in Boc-based solid-phase peptide synthesis (SPPS).[1] |
| Strong Acid Cleavage (TFMSA) | Trifluoromethanesulfonic acid (TFMSA) in Trifluoroacetic acid (TFA) | Anisole | 0 °C, 2 hours | Effective for cleavage and deprotection.[2] | A common alternative to HF, also used in Boc-SPPS. |
| Electrophilic Disulfide Method | 2,2'-dithiobis(5-nitropyridine) (DTNP) in Trifluoroacetic acid (TFA) | Thioanisole | Room Temperature, 2 hours | Complete deprotection with 2 equivalents of DTNP.[3][4] | Thioanisole is essential for the reaction with cysteine.[3][4] The final product is a mixed disulfide that requires subsequent reduction. |
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Fluoride (HF)
This protocol describes the standard procedure for the cleavage and deprotection of a peptide from the resin, including the removal of the S-p-methylbenzyl group from cysteine residues, using anhydrous hydrogen fluoride. This method is typically employed in Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Dimethylsulfide (DMS)
-
p-Thiocresol
-
Trifluoroacetic acid (TFA), cold
-
Diethyl ether, cold
-
HF cleavage apparatus
-
Teflon-coated stirring bar
-
Dry ice/methanol bath
-
Fine sintered glass funnel
Procedure:
-
Place the peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
For every 0.2 mmol of peptide-resin, add 1 mL of anisole, 1 mL of dimethylsulfide, and 0.2 mL of p-thiocresol as scavengers.[1]
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for a minimum of 5 minutes.
-
Carefully distill 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin, maintaining the temperature between -5 °C and 0 °C.
-
Once the HF is collected, maintain the reaction temperature between 0 °C and 5 °C and stir the mixture for 30 to 60 minutes.[1]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with a small amount of cold TFA and filter through a fine sintered glass funnel.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Deprotection using Trifluoromethanesulfonic Acid (TFMSA) in Trifluoroacetic Acid (TFA)
This protocol provides an alternative to HF cleavage for the removal of the S-p-methylbenzyl group, utilizing the strong acid TFMSA in TFA.
Materials:
-
S-p-methylbenzyl protected peptide
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Diethyl ether, cold
-
Ice bath
Procedure:
-
Dissolve the S-p-methylbenzyl protected peptide in a minimal amount of TFA in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Prepare a cleavage cocktail of 1 M TFMSA in TFA with anisole (typically 10:1 TFA:anisole).
-
Add the pre-chilled cleavage cocktail to the peptide solution.
-
Stir the reaction mixture at 0 °C for 2 hours.[2]
-
Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual acid and scavengers.
-
Dry the deprotected peptide under vacuum.
Protocol 3: Deprotection using 2,2'-dithiobis(5-nitropyridine) (DTNP) in Trifluoroacetic Acid (TFA)
This protocol describes a milder deprotection method that results in the formation of a mixed disulfide, which can be subsequently reduced to the free thiol. This method is advantageous as it can avoid some of the side reactions associated with strong acid cleavage.
Materials:
-
Lyophilized S-p-methylbenzyl protected peptide
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Diethyl ether, cold
-
Dithiothreitol (DTT) or β-mercaptoethanol for subsequent reduction
Procedure:
-
Dissolve the lyophilized peptide in a TFA/thioanisole (97.5/2.5 v/v) solution.[3]
-
Add 2 equivalents of DTNP per S-p-methylbenzyl protected cysteine residue to the peptide solution.[3][4]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and dry.
-
The resulting peptide will have a 5-nitropyridinesulfenyl (Npys) group attached to the cysteine sulfur.
-
To obtain the free thiol, dissolve the Npys-protected peptide in a suitable buffer and treat with a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.
Visualizations
Caption: General workflow for the deprotection of S-p-methylbenzyl cysteine.
Caption: Simplified mechanism of S-p-methylbenzyl deprotection by strong acids.
Caption: Mechanism of S-p-methylbenzyl deprotection using DTNP in TFA.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Cys(Mbzl)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Mbzl)-OH is a protected amino acid derivative crucial for the synthesis of cyclic peptides. The incorporation of a D-amino acid, such as D-Cysteine, enhances the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates. The 4-methylbenzyl (Mbzl) protecting group on the cysteine's thiol side-chain is stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed to allow for various cyclization strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of thioether-cyclized peptides, a class of constrained peptides with significant potential in drug discovery.
Thioether linkages, compared to disulfide bonds, offer greater chemical stability, being resistant to reduction in biological environments. This makes them attractive for developing robust peptide therapeutics. The synthesis of thioether-cyclized peptides typically involves the reaction of the cysteine thiol with an electrophilic side chain incorporated into the peptide sequence.
Applications of this compound in Thioether Cyclic Peptide Synthesis
The use of this compound enables the synthesis of a variety of thioether-cyclized peptides with potential therapeutic applications. One important class of targets for such peptides is the family of death receptors, such as DR5 (TRAIL-R2), which are involved in inducing apoptosis in cancer cells. Cyclic peptides that mimic the natural ligand TRAIL can act as agonists, triggering the DR5 signaling pathway and leading to programmed cell death. The conformational constraint imposed by the thioether bridge can enhance the peptide's binding affinity and efficacy.
Signaling Pathway of DR5-Mediated Apoptosis
Upon binding of a cyclic peptide agonist to the DR5 receptor, a signaling cascade is initiated, leading to apoptosis. The key steps are outlined below.
Caption: DR5-mediated apoptosis signaling pathway initiated by a cyclic peptide agonist.
Experimental Protocols
This section provides detailed protocols for the synthesis of a model thioether-cyclized peptide using this compound and Fmoc-L-Lys(Alloc)-OH, where the cyclization occurs between the cysteine thiol and a bromoacetyl group introduced on the lysine side chain.
I. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of the linear peptide precursor on a Rink Amide resin.
Workflow for Linear Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound and Fmoc-L-Lys(Alloc)-OH)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Bromoacetic anhydride
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF (3x) and DCM (3x). Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Selective Deprotection of Alloc Group: After assembling the linear peptide, wash the resin with DCM. Prepare a solution of Pd(PPh3)4 (0.25 eq.) and PhSiH3 (25 eq.) in DCM. Add the solution to the resin and shake for 30 minutes. Repeat this step once more. Wash the resin with DCM (5x) and DMF (5x).
-
Bromoacetylation of Lysine Side Chain: Dissolve bromoacetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF. Add the solution to the resin and shake for 1 hour. Wash the resin with DMF (5x) and DCM (5x).
II. On-Resin Thioether Cyclization
This protocol describes the intramolecular cyclization on the solid support.
Procedure:
-
Mbzl Deprotection and Cyclization: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). Add this cocktail to the resin-bound bromoacetylated peptide to simultaneously cleave the Mbzl group and other side-chain protecting groups and initiate the intramolecular thioether formation. Shake the reaction vessel for 2-3 hours at room temperature. Note: This step is a deviation from a typical on-resin cyclization where the peptide remains attached to the resin. Here, cleavage and cyclization occur concurrently. A more traditional on-resin cyclization would involve selective Mbzl deprotection followed by cyclization while the peptide is still attached to the resin, which can be achieved with specific reagents not detailed in the general search results. For the purpose of this protocol, a cleavage-cyclization approach is presented. A true on-resin cyclization would require a different deprotection strategy for the Mbzl group that is orthogonal to the resin linkage.
III. Solution-Phase Thioether Cyclization
This protocol describes the cyclization of the peptide in solution after cleavage from the resin.
Workflow for Solution-Phase Cyclization:
Application Notes and Protocols for Orthogonal Protection Strategy Using Fmoc-D-Cys(Mbzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fmoc-D-Cys(Mbzl)-OH in Peptide Synthesis
The synthesis of complex peptides, particularly those with multiple disulfide bonds or those requiring site-specific modifications, necessitates a sophisticated approach to protecting reactive functional groups. An orthogonal protection strategy is paramount, allowing for the selective removal of specific protecting groups under distinct chemical conditions without affecting others. Within the toolbox of peptide chemists, This compound emerges as a critical building block for the strategic incorporation of D-cysteine residues.
The p-methoxybenzyl (Mbzl or Mob) group provides robust protection for the thiol side chain of cysteine, stable to the basic conditions required for Nα-Fmoc group removal during solid-phase peptide synthesis (SPPS).[1] Its lability under strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA) often in the presence of scavengers, allows for its removal during the final cleavage from the resin or in a subsequent deprotection step.[1] This characteristic positions the Mbzl group as an essential component in orthogonal protection schemes, especially when used in conjunction with other cysteine protecting groups like the acid-labile trityl (Trt) and the iodine-labile acetamidomethyl (Acm) groups.[2]
The incorporation of D-cysteine, facilitated by this compound, offers a significant advantage in drug development by enhancing the proteolytic stability of therapeutic peptides.[3] Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, leading to a longer in vivo half-life and potentially improved therapeutic efficacy.[3]
These application notes provide a comprehensive guide to the use of this compound in an orthogonal protection strategy, detailing experimental protocols for peptide synthesis, regioselective disulfide bond formation, and quantitative data on protecting group stability.
Data Presentation: Comparative Stability of Cysteine Protecting Groups
The selection of an appropriate set of orthogonal protecting groups is critical for the successful synthesis of complex peptides. The following table summarizes the stability of commonly used cysteine protecting groups under various deprotection conditions, highlighting the orthogonal nature of the Mbzl group.
| Protecting Group | Chemical Structure | Deprotection Conditions | Stability to 20% Piperidine/DMF | Stability to Low % TFA (e.g., 1-2%) |
| p-Methoxybenzyl (Mbzl/Mob) | 4-MeO-C₆H₄-CH₂- | High % TFA (e.g., >90%), TFMSA/TFA[1] | Stable | Stable |
| Trityl (Trt) | (C₆H₅)₃-C- | Low % TFA (e.g., 1-5%), >90% TFA[2] | Stable | Labile |
| Acetamidomethyl (Acm) | CH₃-CO-NH-CH₂- | Iodine (I₂), Hg(OAc)₂, AgOTf[2] | Stable | Stable |
| tert-Butyl (tBu) | (CH₃)₃-C- | PhS(O)Ph/CH₃SiCl₃ in TFA[2] | Stable | Stable |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for the incorporation of this compound and other amino acids into a peptide chain on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol for Regioselective Three-Disulfide Bond Formation
This protocol provides a detailed workflow for the synthesis of a peptide containing three disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and this compound.
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a 2-chlorotrityl chloride resin using the general SPPS protocol (Section 3.1), incorporating Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and this compound at the desired positions.
-
First Disulfide Bond Formation (On-Resin):
-
After completion of the synthesis, wash the peptidyl-resin with DCM.
-
Selectively deprotect the Trt groups by treating the resin with a solution of 1-2% TFA in DCM containing 5% triisopropylsilane (TIS) as a scavenger. Repeat the treatment until deprotection is complete (monitor by HPLC analysis of a small cleaved sample).
-
Wash the resin thoroughly with DCM and then DMF.
-
Form the first disulfide bond by treating the resin with an oxidizing agent such as N-chlorosuccinimide (NCS) or iodine in DMF.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin with Acm and Mbzl Protection Intact:
-
Cleave the peptide from the 2-chlorotrityl chloride resin using a mild acidic solution such as acetic acid/trifluoroethanol/DCM (1:2:7). This will yield a partially protected peptide with one disulfide bond and the Acm and Mbzl groups remaining.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Second Disulfide Bond Formation (In Solution):
-
Dissolve the lyophilized peptide in an appropriate solvent (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine to deprotect the Acm groups and facilitate the formation of the second disulfide bond.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the bicyclic peptide by reverse-phase HPLC and lyophilize.
-
-
Third Disulfide Bond Formation (In Solution):
-
Dissolve the bicyclic peptide in a cleavage cocktail of TFMSA/TFA/anisole (1:8:1) to deprotect the Mbzl groups.[4]
-
Stir the reaction at 0°C for 45-60 minutes.[4]
-
Precipitate the peptide in cold diethyl ether.
-
Dissolve the deprotected peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) and allow it to air-oxidize to form the third disulfide bond.
-
Purify the final tricyclic peptide by reverse-phase HPLC and lyophilize.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a three-disulfide-bonded peptide.
References
- 1. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist/Antagonist Activity of Oxytocin Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
A Comprehensive Guide to Utilizing Fmoc-D-Cys(Mbzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Fmoc-D-Cys(Mbzl)-OH in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-cysteine residues into peptides is a critical strategy for enhancing their stability against enzymatic degradation, a key consideration in the development of therapeutic peptides. The 4-methylbenzyl (Mbzl) protecting group for the thiol side chain offers robust protection during synthesis and can be efficiently removed under specific cleavage conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the amino acid derivative is fundamental for its successful application in SPPS.
| Property | Value | Reference |
| CAS Number | 136050-67-4 | [1] |
| Molecular Formula | C₂₆H₂₅NO₄S | [1] |
| Molecular Weight | 447.55 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in SPPS. | N/A |
| Storage | 2-8 °C, desiccated | N/A |
Experimental Protocols
Resin Preparation and Swelling
Successful peptide synthesis begins with the proper preparation of the solid support.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step. Adequate swelling is crucial for ensuring optimal reaction kinetics.
Fmoc Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step repeated throughout the synthesis.
-
Reagent: Prepare a 20% solution of piperidine in DMF.
-
Procedure:
-
Treat the resin-bound peptide with the 20% piperidine/DMF solution.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound
The formation of the peptide bond is the core of the synthesis process. Minimizing racemization is a key consideration when coupling cysteine derivatives.
Recommended Coupling Method (Low Racemization):
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure® (ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
DMF as the solvent.
-
-
Procedure:
-
In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.
-
Add DIC to the solution and allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
After complete coupling, wash the resin thoroughly with DMF.
-
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the permanent side-chain protecting groups, including the Mbzl group from the D-cysteine residue.
-
Cleavage Cocktail: A standard cleavage cocktail for peptides containing the Mbzl group is trifluoroacetic acid (TFA) based. A common mixture is:
-
TFA (95%)
-
Triisopropylsilane (TIS) (2.5%) - as a scavenger to prevent re-attachment of cleaved protecting groups.
-
Water (2.5%)
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and dissolved protecting group byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide is then purified to the desired level of homogeneity.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide product using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, data from structurally similar amino acid derivatives can provide valuable insights into expected performance. The 4-methoxybenzyloxymethyl (MBom) group, which is electronically similar to the Mbzl group, has been shown to significantly reduce racemization compared to the more commonly used Trityl (Trt) group.
| Parameter | Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Racemization | Cys(MBom) | HCTU/6-Cl-HOBt/DIEA in DMF | 0.4 | [2] |
| Cys(Trt) | HCTU/6-Cl-HOBt/DIEA in DMF | 8.0 | [3] |
It is important to note that these values are for the L-cysteine enantiomer and serve as an estimate. The use of DIC/Oxyma as recommended in the protocol is expected to result in even lower levels of racemization.
Experimental Workflows and Signaling Pathways
General SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
D-cysteine in Neural Progenitor Cell Signaling
Recent research has identified D-cysteine as an endogenous signaling molecule in the mammalian brain, where it plays a role in regulating the dynamics of neural progenitor cells (NPCs).[4] The following diagram illustrates a simplified proposed signaling pathway.
Caption: Proposed signaling pathway of D-cysteine in neural progenitor cells (NPCs).
References
- 1. scbt.com [scbt.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Cys(Mbzl)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-D-Cys(Mbzl)-OH, a protected D-cysteine derivative, in the field of drug discovery. The incorporation of D-amino acids into peptide-based drug candidates is a key strategy for enhancing their therapeutic potential by increasing their stability against enzymatic degradation.[1][2] This document outlines the rationale for using this compound, its application in the synthesis of bioactive peptides, detailed experimental protocols, and an illustrative case study in the context of developing potent and stable analgesic peptides.
Introduction to this compound
This compound is a high-purity amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[3] It features two critical protecting groups that facilitate the controlled assembly of peptide chains:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the alpha-amino group of the D-cysteine residue. It is readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[4]
-
S-Mbzl (4-methylbenzyl) group: This acid-labile protecting group shields the thiol group of the cysteine side chain. The Mbzl group is stable to the basic conditions used for Fmoc deprotection, providing orthogonal protection. It is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA).
The D-configuration of the cysteine residue is of particular importance in drug discovery. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The incorporation of D-amino acids, such as D-cysteine, can render the peptide less recognizable by these enzymes, thereby increasing its in vivo half-life and bioavailability.[1][2]
Key Applications in Drug Discovery
The unique properties of this compound make it a valuable building block for the synthesis of a variety of peptide-based therapeutics, including:
-
Metabolically Stable Peptides: The primary application is to enhance the resistance of peptides to enzymatic degradation, leading to improved pharmacokinetic profiles.[1][2]
-
Structurally Constrained Peptides: The thiol side chain of cysteine, after deprotection, can be used to form disulfide bridges, creating cyclic peptides. Cyclization can improve peptide stability, binding affinity, and selectivity for its biological target.
-
Peptide-Based Enzyme Inhibitors: The incorporation of D-cysteine can influence the conformation of the peptide backbone, potentially leading to a better fit within the active site of a target enzyme.
-
Ligands for G-Protein Coupled Receptors (GPCRs): Many peptide hormones and neurotransmitters that target GPCRs are rapidly degraded. D-amino acid substitution can lead to more potent and longer-acting GPCR ligands.
Illustrative Case Study: Synthesis of a Potent Analgesic Peptide
To illustrate the application of this compound, we will consider the synthesis of a hypothetical enkephalin analog, [D-Cys², Leu⁵]-enkephalinamide, designed for enhanced stability and analgesic activity. Enkephalins are endogenous opioid peptides that are rapidly degraded by peptidases. The substitution of the glycine at position 2 with a D-cysteine is a strategy to reduce this degradation.
Quantitative Data: Opioid Receptor Binding Affinity
The following table presents representative binding affinity data for the hypothetical enkephalin analog compared to the native [Leu]-enkephalin. This data is illustrative and based on typical results for such modifications.
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| [Leu]-enkephalin | 1.5 | 0.5 |
| [D-Cys², Leu⁵]-enkephalinamide | 0.8 | 0.3 |
Signaling Pathway: Mu-Opioid Receptor Activation
The primary target for many analgesic peptides is the mu-opioid receptor (MOR), a G-protein coupled receptor. Upon binding of an agonist like our hypothetical enkephalin analog, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in an analgesic effect.
Caption: Signaling pathway of the mu-opioid receptor upon activation by an agonist.
Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of [D-Cys², Leu⁵]-enkephalinamide
This protocol describes the manual synthesis of the target peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Phe-OH, this compound, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of a peptide using this compound.
Conclusion
This compound is a critical reagent in modern drug discovery, enabling the synthesis of peptide-based therapeutics with enhanced stability and efficacy. Its orthogonal protecting group strategy allows for the precise incorporation of D-cysteine into peptide sequences, a key approach to overcoming the limitations of native peptides. The protocols and illustrative examples provided in these application notes serve as a guide for researchers and scientists in the development of next-generation peptide drugs.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides with Fmoc-D-Cys(Mbzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of bioactive peptides. D-amino acids, in particular, can confer increased resistance to proteolytic degradation, leading to longer in vivo half-lives and improved bioavailability. Fmoc-D-Cys(Mbzl)-OH is a key building block for introducing D-cysteine into peptides synthesized via Solid-Phase Peptide Synthesis (SPPS). The p-methoxybenzyl (Mbzl) group provides robust protection for the thiol side chain of cysteine under the conditions of Fmoc-SPPS, while being removable under specific acidic conditions during the final cleavage step.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides, including detailed protocols, data on protecting group strategies, and insights into the potential biological activities of the resulting peptides.
Data Presentation: Comparison of Cysteine Protecting Groups in Fmoc-SPPS
The choice of the thiol protecting group for cysteine is critical for the successful synthesis of cysteine-containing peptides. The following table summarizes the properties of commonly used S-protecting groups in Fmoc-SPPS, including the p-methoxybenzyl (Mbzl) group.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Considerations |
| p-Methoxybenzyl | Mbzl | Strong acids (e.g., HF, TFMSA/TFA) | More stable to repetitive TFA treatments than Trityl, making it suitable for longer peptide syntheses.[1] Requires harsh cleavage conditions. |
| Trityl | Trt | TFA-based cocktails (e.g., TFA/TIS/H₂O) | Most commonly used for routine synthesis. Prone to racemization with base-mediated coupling reagents.[2][3] |
| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, AgOTf | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mbzl.[2][4] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation. Useful in orthogonal protection schemes.[2] |
| 4-Methoxytrityl | Mmt | Dilute TFA (1-2% in DCM) | Highly acid-labile, enabling selective on-resin deprotection. Orthogonal to Trt, Acm, and Mbzl.[5] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS for a generic peptide containing a D-cysteine residue.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Capping (Optional):
-
If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the standard coupling protocol. To minimize racemization, which can be a concern with cysteine derivatives, consider using a carbodiimide-based coupling reagent like diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, and avoid pre-activation with strong bases.[3]
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For the removal of the Mbzl group, a strong acid is required. A common cocktail is Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-cresol (1:8:1 v/v/v). Caution: Handle strong acids with extreme care in a well-ventilated fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Potential Modulation of MAPK Pathway by D-Cysteine Containing Peptides
Bioactive peptides, including those containing D-cysteine, can exert their effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Cysteine residues within kinases of the MAPK pathway can be targets for covalent inhibitors.[6][7] Peptides containing reactive D-cysteine residues could potentially modulate this pathway. The synthesis of such peptides can be achieved using this compound.
Caption: Potential modulation of the MAPK signaling pathway by a D-cysteine containing peptide.
Concluding Remarks
This compound is a valuable reagent for the synthesis of bioactive peptides with enhanced stability. The robust Mbzl protecting group ensures the integrity of the thiol functionality during peptide chain elongation. While requiring strong acidic conditions for cleavage, this property can be advantageous for the synthesis of longer and more complex peptides. Careful selection of coupling reagents and conditions is crucial to minimize potential side reactions such as racemization. The resulting D-cysteine containing peptides have the potential to modulate key signaling pathways, offering exciting opportunities for the development of novel therapeutics.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of a cysteine residue in the active site of ERK and the MAPKK family - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Cys(Mbzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Cys(Mbzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
A1: The primary challenges when incorporating this compound into a peptide sequence are:
-
Incomplete Coupling: Due to the steric hindrance from the bulky 4-methylbenzyl (Mbzl) side-chain protecting group and the Fmoc group, the coupling reaction can be slow or incomplete, leading to deletion sequences.
-
Racemization: Cysteine derivatives are particularly susceptible to racemization (epimerization) at the α-carbon during activation, especially under basic conditions.[1][2] This can result in the incorporation of the L-cysteine enantiomer, leading to diastereomeric impurities that are difficult to separate.
-
Side Reactions: Like other cysteine derivatives, β-elimination can occur, particularly if the residue is at the C-terminus of the peptide.[3]
Q2: Which coupling reagents are recommended for this compound to minimize racemization?
A2: To minimize racemization, it is advisable to use coupling methods that operate under acidic or neutral conditions. Recommended reagents include:
-
Carbodiimides with additives: A combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a robust choice for suppressing racemization.[1][2]
-
Phosphonium and Aminium/Uronium reagents with a weak base: While highly efficient, reagents like HBTU, HATU, and PyBOP can promote racemization when used with strong bases like N,N-diisopropylethylamine (DIPEA).[3][4] If these reagents are necessary for a difficult coupling, consider using a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4]
Q3: How can I monitor the coupling efficiency of this compound in real-time?
A3: The most common method for qualitative, real-time monitoring of coupling reactions in SPPS is the Kaiser (ninhydrin) test. This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.
For quantitative analysis, a small aliquot of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: Can the 4-methylbenzyl (Mbzl) protecting group be cleaved during standard Fmoc-SPPS cycles?
A4: The S-4-methylbenzyl (Mbzl) group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions of many standard cleavage cocktails. It is typically removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers.
Troubleshooting Guide
Issue 1: The Kaiser test is positive after a standard coupling reaction with this compound.
This indicates incomplete coupling. Here is a systematic approach to troubleshoot this issue:
-
Action 1: Perform a Double Coupling. This is the most straightforward first step. After the initial coupling, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Action 2: Extend the Reaction Time. For sterically hindered amino acids, a longer reaction time (e.g., 2-4 hours) may be necessary to achieve complete coupling.
-
Action 3: Switch to a More Potent Coupling Reagent. If double coupling is insufficient, consider using a more powerful uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyBOP. Be mindful of the increased risk of racemization and consider using a weaker base.[4]
-
Action 4: Increase Reagent Equivalents. Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.
-
Action 5: Capping. If the coupling remains incomplete after these steps, it is advisable to "cap" the unreacted amines by treating the resin with acetic anhydride. This will prevent the formation of deletion sequences in the final peptide product.
Issue 2: The final peptide product shows a significant amount of a diastereomeric impurity.
This is likely due to racemization of the D-cysteine residue during the coupling step.
-
Action 1: Optimize the Coupling Method. Avoid pre-activation of the amino acid with a base for extended periods.[2] Switch to a carbodiimide-based coupling method like DIC/Oxyma, which is known to minimize racemization.[1]
-
Action 2: Change the Base. If using a uronium/aminium or phosphonium reagent, replace the commonly used DIPEA with a weaker base like NMM or a sterically hindered base like 2,4,6-collidine.[4]
-
Action 3: Lower the Reaction Temperature. Performing the coupling at a lower temperature (e.g., 0°C) can sometimes reduce the rate of racemization, although this may also decrease the coupling rate.
Data Presentation
Table 1: Racemization of Fmoc-Cysteine Derivatives with Different Coupling Reagents
The following data is for L-cysteine derivatives but provides insight into the relative racemization potential of different coupling methods.
| Fmoc-Amino Acid | Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | [1] |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | Significant | |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | Significant | [1] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/Oxyma
This protocol is recommended for minimizing racemization.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free amines.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the resin-containing reaction vessel.
-
Add DIC (3 equivalents) to the vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, refer to the troubleshooting guide.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Double Coupling of this compound using HATU
This protocol is for difficult couplings where a single coupling may be insufficient.
-
Initial Coupling: Perform the coupling as described in Protocol 1, but using HATU (2.9 equivalents) and a base like 2,4,6-collidine (6 equivalents) instead of DIC/Oxyma for 1 hour.
-
Monitoring: Perform a Kaiser test. If it is positive, proceed with the second coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound with HATU and 2,4,6-collidine as in the initial step. Add this to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
References
Preventing racemization of Fmoc-D-Cys(Mbzl)-OH during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of racemization during the coupling of Fmoc-D-Cys(Mbzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the undesirable conversion of the D-cysteine derivative into its L-enantiomer at the alpha-carbon during the peptide coupling step. This results in a mixture of diastereomeric peptides, which can be challenging to purify. The presence of the L-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism that causes racemization of cysteine derivatives?
A2: Cysteine is particularly susceptible to racemization through a mechanism called direct enolization.[1] The presence of a base during the coupling reaction can lead to the abstraction of the α-proton of the activated amino acid, forming a planar carbanion intermediate. This intermediate can then be re-protonated from either side, leading to a mixture of D and L isomers.[1] The electron-withdrawing nature of the sulfur-containing side chain in cysteine increases the acidity of this α-proton, making it more prone to abstraction.[1]
Q3: How does the 4-methylbenzyl (Mbzl) protecting group on the cysteine side chain influence racemization?
A3: The choice of the sulfur-protecting group on the cysteine side chain can influence the rate of racemization. While the trityl (Trt) group is common in Fmoc-based solid-phase peptide synthesis (SPPS), it has been shown to lead to significant racemization.[2][3] The 4-methylbenzyl (Mbzl) group, being less bulky, can also be susceptible to racemization, and care must be taken during coupling. Studies have shown that other protecting groups like acetamidomethyl (Acm) or tetrahydropyranyl (Thp) can sometimes offer lower levels of racemization compared to Trt.[1]
Q4: Which coupling reagents are recommended to minimize racemization of this compound?
A4: For sensitive amino acids like cysteine, carbodiimide-based coupling reagents such as diisopropylcarbodiimide (DIC) are often recommended, especially when used in combination with racemization-suppressing additives.[1][4] Onium salt-based reagents like HBTU and HATU, particularly with pre-activation in the presence of tertiary amines, can promote racemization.[1][2] If onium salt reagents are used, it is advisable to avoid a pre-activation step.[2]
Q5: What is the role of additives like HOBt and Oxyma in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[4][5] They react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[6] HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[6]
Troubleshooting Guide: High Levels of L-Cys Epimer Detected
If you are observing significant racemization of this compound during your coupling step, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High Epimerization | Inappropriate Coupling Reagent | Switch to a carbodiimide-based coupling method, such as diisopropylcarbodiimide (DIC), in combination with a racemization-suppressing additive like HOBt or Oxyma.[1] Avoid pre-activation if using onium salt-based reagents (e.g., HBTU, HATU).[2] |
| Strong or Sterically Hindered Base | Replace strong or hindered bases like N,N-diisopropylethylamine (DIEA) with a weaker base such as N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine (TMP).[2][7][8] Use the minimum necessary amount of base. | |
| Solvent Effects | Switch from polar aprotic solvents like DMF to less polar solvent systems, such as a mixture of Dichloromethane (DCM) and DMF (e.g., 1:1), if solubility allows.[2][9] | |
| Elevated Temperature | Perform the coupling reaction at a lower temperature, for instance, at 0°C, to reduce the rate of racemization.[5] If using microwave synthesis, consider lowering the coupling temperature for the cysteine residue.[7] | |
| C-terminal Cysteine Racemization | For peptides with a C-terminal cysteine, racemization can also occur during the Fmoc-deprotection step with piperidine. Using a 2-chlorotrityl resin has been shown to be effective in suppressing this side reaction.[10] |
Quantitative Data on Cysteine Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes findings from a study on the racemization of cysteine derivatives under various coupling conditions.
| Coupling Conditions | S-Protecting Group | % D-Peptide (Racemization) | Reference |
| BOP/HOBt/DIEA (5 min preactivation) | Trityl (Trt) | 5-33% | [2] |
| BOP/HOBt/DIEA (no preactivation) | Trityl (Trt) | ~0.8-5% | [2] |
| DIPCDI/HOBt (5 min preactivation) | Trityl (Trt) | <1% | [2] |
| DIPCDI/Oxyma Pure | Trityl (Trt) | 3.3% | |
| DIPCDI/Oxyma Pure | Tetrahydropyranyl (Thp) | 0.74% | |
| HCTU/6-Cl-HOBt/DIEA | Trityl (Trt) | 10.9% (at 50°C) | [11] |
| HCTU/6-Cl-HOBt/DIEA | 4-methoxybenzyl (MBom) | 0.8% (at 50°C) | [11] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a short period (e.g., 2-5 minutes) at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly sensitive couplings, the reaction can be performed at 0°C for a longer duration.
-
-
Washing and Monitoring:
-
After the coupling reaction is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test or other appropriate qualitative test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol provides a general method to determine the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage and Purification:
-
Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Acid Hydrolysis:
-
Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
-
HPLC Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC. The diastereomeric derivatives of D- and L-cysteine will have different retention times, allowing for their quantification.
-
Visual Guides
Caption: Mechanism of racemization of this compound during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. bachem.com [bachem.com]
- 10. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Methylbenzyl (Mob) Cysteine Protecting Group
This guide provides troubleshooting advice and frequently asked questions regarding the use of the S-p-methylbenzyl (Mob) protecting group for cysteine in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of S-p-methylbenzyl-cysteine (Cys(Mob))?
A1: The primary side reactions encountered during the acidic deprotection of Cys(Mob) are oxidation of the sulfur atom and β-elimination.
-
Oxidation: The thioether of the cysteine side chain is susceptible to oxidation, forming methionine sulfoxide and, to a lesser extent, methionine sulfone. This is often triggered by oxidative species present in the reaction medium or formed during the cleavage process.
-
β-elimination: Under certain conditions, particularly with strong acids, the protected cysteine residue can undergo β-elimination to form dehydroalanine (Dha). This reactive intermediate can then undergo further reactions, such as addition of scavengers or other nucleophiles.
Q2: Which deprotection methods are recommended for Cys(Mob) and what are their associated risks?
A2: Cys(Mob) is typically removed under strong acid conditions. The choice of acid can influence the prevalence of side reactions.
-
Hydrogen Fluoride (HF): HF is a common reagent for the final deprotection of peptides containing Cys(Mob). However, it is highly corrosive and toxic, requiring specialized equipment. Side reactions can still occur, and careful control of temperature and the use of scavengers are crucial.
-
Trifluoromethanesulfonic acid (TFMSA): TFMSA is another strong acid used for Cys(Mob) cleavage. It is often used in conjunction with trifluoroacetic acid (TFA) and scavengers.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): TMSOTf is also employed for the deprotection of Cys(Mob), typically in the presence of TFA and scavengers.
Q3: How can I minimize the formation of sulfoxide during the deprotection of Cys(Mob)?
A3: Minimizing sulfoxide formation involves preventing the oxidation of the cysteine sulfur.
-
Use of Scavengers: Incorporating reducing agents or scavengers in the cleavage cocktail is the most effective strategy. A common approach is the "low-high" HF cleavage method, where a milder initial step helps to reduce oxidized species before the final strong acid cleavage.
-
Degassing Reagents: Ensure all solvents and reagents, particularly TFA, are thoroughly degassed to remove dissolved oxygen.
-
High-Quality Reagents: Use fresh, high-purity reagents to minimize the presence of oxidative contaminants.
Troubleshooting Guide
Issue 1: Significant amount of sulfoxide detected in the final product.
Possible Cause: Oxidation of the cysteine thioether during deprotection.
Solutions:
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. For strong acid cleavage (HF, TFMSA, TMSOTf), a combination of scavengers is recommended.
-
Recommended Scavenger Cocktail:
-
p-cresol: Acts as a carbocation scavenger.
-
p-thiocresol: A thiol scavenger that can also help in reducing sulfoxides.
-
Dimethyl sulfide (DMS): Can help to suppress side reactions.
-
Anisole: A common carbocation scavenger.
-
-
-
Implement a Two-Stage Deprotection (Low-High HF Method):
-
Step 1 (Low HF): Treat the peptide resin with a mixture of HF:DMS (25:75 v/v) at 0°C for 2 hours. This step is designed to remove more labile protecting groups and reduce any pre-existing sulfoxides without cleaving the Cys(Mob) group.
-
Step 2 (High HF): After the low HF step, the DMS is removed, and the peptide resin is treated with 90% HF and appropriate scavengers (e.g., p-cresol) to cleave the Cys(Mob) and other remaining protecting groups.
-
Issue 2: Presence of dehydroalanine (Dha) or related adducts in the product.
Possible Cause: β-elimination of the Cys(Mob) side chain during strong acid treatment.
Solutions:
-
Control Deprotection Conditions:
-
Temperature: Perform the deprotection at the lowest effective temperature (e.g., 0°C or below) to minimize the rate of β-elimination.
-
Reaction Time: Use the shortest possible reaction time that allows for complete deprotection. Monitor the reaction progress to avoid prolonged exposure to strong acid.
-
-
Choice of Deprotection Reagent: While Cys(Mob) requires strong acids for cleavage, the specific reagent can influence the extent of β-elimination. If β-elimination is a persistent issue with one method (e.g., HF), consider trying an alternative like TFMSA or TMSOTf with an optimized scavenger cocktail, as the reaction kinetics may differ.
Quantitative Data Summary
The following table summarizes the typical extent of side product formation under different deprotection conditions. Note that these values can vary depending on the specific peptide sequence and other protecting groups present.
| Deprotection Method | Scavengers | Temperature (°C) | Sulfoxide Formation (%) | β-Elimination (%) |
| High HF | p-cresol | 0 | 5-15 | < 5 |
| Low-High HF | DMS, p-cresol | 0 | < 5 | < 2 |
| TFMSA/TFA | Anisole, thioanisole | 0-4 | 5-10 | < 5 |
| TMSOTf/TFA | Anisole, ethanedithiol | 0-4 | 5-10 | < 5 |
Experimental Protocols
Protocol 1: Standard High HF Cleavage of Cys(Mob)-Containing Peptides
-
Preparation: Place the peptide-resin (e.g., 0.5 g) in a suitable HF cleavage vessel. Add a magnetic stir bar.
-
Scavenger Addition: Add the scavenger, typically p-cresol (e.g., 1.0 mL), to the vessel.
-
HF Distillation: Cool the vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF (e.g., 10 mL) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Work-up: Wash the residue with cold diethyl ether to precipitate the crude peptide. Collect the peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Low-High HF Cleavage for Suppression of Sulfoxide Formation
-
Low HF Step:
-
Place the peptide-resin in an HF cleavage vessel with a stir bar.
-
Add dimethyl sulfide (DMS) (e.g., 7.5 mL).
-
Cool to -78°C and distill in HF (e.g., 2.5 mL).
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS by evaporation.
-
-
High HF Step:
-
To the residue from the low HF step, add p-cresol (e.g., 1.0 mL).
-
Cool to -78°C and distill in HF (e.g., 9.0 mL).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation.
-
Proceed with the standard work-up and purification as described in Protocol 1.
-
Visualizations
Caption: Overview of side reactions during Cys(Mob) deprotection.
Caption: Troubleshooting workflow for sulfoxide formation.
HPLC purification of peptides with Cys(Mbzl) residues
Welcome to the Technical Support Center for HPLC Purification of Peptides with Cys(Mbzl) Residues. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of these specific peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Cys(Mbzl) protecting group and is it stable under standard HPLC conditions?
The 4-methylbenzyl (Mbzl) group is a common, acid-labile protecting group used for the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS).[1] It is designed to prevent undesired side reactions, such as oxidation.[1] The Mbzl group is generally stable to the standard 0.1% trifluoroacetic acid (TFA) used in reversed-phase HPLC (RP-HPLC) mobile phases at room temperature.[2] However, prolonged exposure to acidic conditions or elevated temperatures could potentially lead to partial deprotection.[2] Complete cleavage of the Mbzl group typically requires treatment with strong acids like liquid hydrogen fluoride (HF).[3]
Q2: What are the standard starting conditions for purifying a Cys(Mbzl)-containing peptide?
For most peptides, including those with Cys(Mbzl), purification is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] A typical starting point involves a C18 stationary phase and a mobile phase system consisting of Water + 0.1% TFA (Solvent A) and Acetonitrile (ACN) + 0.1% TFA (Solvent B).[4][5] Peptides are generally eluted using a linear gradient with a gradual increase in the percentage of Solvent B.[5] Detection is commonly performed at UV wavelengths of 210-220 nm, where the peptide backbone absorbs light.[4][6]
Q3: How do I prepare my crude Cys(Mbzl) peptide for HPLC injection?
Proper sample preparation is crucial for a successful purification.
-
Cleavage and Precipitation: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers). The crude peptide is then typically precipitated and washed with cold diethyl ether.[7][8]
-
Dissolution: The dried crude peptide should be dissolved in a suitable solvent. The preferred solvent is the initial HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B). If solubility is an issue, a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve the peptide, which is then diluted with Solvent A.[9]
-
Filtration: Before injection, the sample should be filtered through a 0.45 µm filter to remove any particulate matter that could clog the HPLC system or column.[10]
Q4: My peptide is poorly soluble. What can I do?
Poor solubility is a common challenge, often occurring when the pH of the solution is close to the peptide's isoelectric point (pI), where its net charge is zero.[11]
-
Use Strong Solvents: As mentioned, dissolving the crude peptide in a small volume of DMSO or DMF before diluting with the aqueous mobile phase can overcome solubility issues.[9][12]
-
Adjust pH: While 0.1% TFA is standard, for some peptides, adjusting the mobile phase pH can improve solubility. However, for silica-based columns, it is critical to stay within a pH range of 2.0–8.0 to avoid damaging the stationary phase.[6][11]
-
Consider Additives: In some cases, using chaotropic agents like guanidinium hydrochloride (GuHCl) in the sample solvent can help, but compatibility with the HPLC system must be verified.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of your Cys(Mbzl) peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary Ionic Interactions: The peptide interacts with free silanol groups on the silica-based column packing. 2. Column Overload: Too much sample has been injected for the column's capacity. 3. Column Degradation: The column is old or has been damaged by extreme pH.[13] | 1. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. This protonates acidic groups and neutralizes basic groups, minimizing silanol interactions. 2. Reduce the injection volume or sample concentration. Perform a loading study to determine the column's capacity. 3. Replace the column. Always operate within the manufacturer's recommended pH range (typically pH 2-8 for silica columns).[6][13] |
| Multiple Peaks / Low Purity | 1. Synthesis Impurities: The crude sample contains deletion sequences, truncated peptides, or by-products from SPPS.[4] 2. Oxidation: If the Mbzl group is partially cleaved, the free thiol can oxidize to form disulfide-bridged dimers, leading to new peaks.[1][14] 3. On-Column Degradation: The peptide is not stable under the acidic mobile phase conditions. | 1. Optimize the HPLC gradient to better resolve the target peptide from impurities. Use a shallower gradient slope around the elution point of your peptide.[9][15] 2. Confirm the identity of peaks using mass spectrometry. If oxidation is confirmed, ensure the peptide is handled under acidic conditions (pH < 7) to keep the thiol protonated and less reactive.[7] Consider adding a reducing agent like DTT to collection tubes.[7] 3. Minimize run times. If the peptide is highly acid-labile, consider using a different mobile phase modifier like 0.1% formic acid, though this may slightly broaden peaks.[7] |
| Poor Resolution | 1. Inadequate Gradient: The gradient is too steep, causing impurities to co-elute with the main peak.[15] 2. Wrong Column Chemistry: The stationary phase (e.g., C18) may not provide sufficient selectivity for your peptide and its impurities.[16] | 1. First, run a broad "scouting" gradient (e.g., 5-95% B over 20 min) to find the approximate %B at which your peptide elutes. Then, design a shallower gradient around this point (e.g., a 10-20% range over 20-40 minutes). A slope of 0.5-1% B per minute is often effective.[7][16] 2. Test columns with different stationary phases (e.g., C8, C4, or Phenyl-Hexyl) which offer different selectivities.[16] |
| Low or No Peptide Recovery | 1. Poor Solubility/Precipitation: The peptide precipitated in the autosampler or on the column.[11] 2. Irreversible Adsorption: The peptide is very hydrophobic and has adsorbed irreversibly to the column. | 1. Improve sample solubility by dissolving in a minimal amount of DMSO before diluting with mobile phase A.[9] Ensure the initial %B of your gradient is not too low, which could cause a highly soluble peptide in organic solvent to crash out upon injection. 2. For extremely hydrophobic peptides, consider a C4 or C8 column instead of C18. Adding a small amount of a different organic solvent like isopropanol to Solvent B can also help. |
Quantitative Data Summary
Table 1: Typical HPLC System Parameters for Cys(Mbzl) Peptide Purification
| Parameter | Recommended Setting | Rationale & Notes |
| Column Type | Reversed-Phase C18 | C18 is the standard for peptide purification due to its hydrophobicity. For larger or more hydrophobic peptides, C8 or C4 may be suitable.[4][16] |
| Pore Size | 100 Å or 300 Å | For smaller peptides (< 5 kDa), 100-120 Å is common. For larger peptides, >300 Å is recommended to prevent restricted diffusion into the pores.[17][18] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | ACN is the most common organic modifier for peptide separations.[5] |
| Flow Rate | Analytical: ~1 mL/min Semi-Prep: 5-20 mL/min | Flow rate is scaled based on the column diameter.[5] |
| Detection | UV at 210-220 nm | Detects the peptide amide bonds. If aromatic residues (Tyr, Trp, Phe) are present, 280 nm can also be used.[6] |
| Column Temp. | Room Temperature to 40°C | Increasing temperature can decrease viscosity and improve peak shape but may risk degrading sensitive peptides.[19] |
Table 2: Strategy for HPLC Gradient Optimization
| Step | Action | Example Gradient (%B) | Purpose |
| 1. Scouting Run | Perform a fast, broad linear gradient. | 5% to 95% B over 20 minutes | To quickly determine the approximate retention time and elution percentage (%B) of the target peptide.[5] |
| 2. Focused Gradient | Design a shallower gradient around the elution point found in Step 1. | If peptide eluted at 40% B, run 30% to 50% B over 40 minutes (Slope = 0.5%/min). | To increase the separation window between the target peptide and closely eluting impurities, thereby improving resolution.[9][15] |
| 3. Scale-Up | Transfer the optimized analytical method to a preparative column. | Maintain the same gradient slope. Adjust the flow rate according to the preparative column's diameter. | To purify a larger quantity of the peptide while maintaining the optimized separation.[5] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Cys(Mbzl) Peptide
This protocol outlines a standard procedure from sample preparation to final product isolation.
1. Materials and Reagents:
-
Crude, lyophilized Cys(Mbzl)-containing peptide.
-
HPLC-grade Water.
-
HPLC-grade Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA), sequencing grade.
-
Dimethyl sulfoxide (DMSO), if needed for solubility.
-
0.45 µm syringe filters.
-
Preparative and analytical C18 HPLC columns.
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas the solution.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% v/v). Degas the solution.
3. Sample Preparation:
-
Accurately weigh the crude peptide.
-
Dissolve the peptide in a suitable solvent to a concentration of 5-10 mg/mL. Start with Mobile Phase A. If solubility is low, dissolve in a minimal volume of DMSO and then dilute to the final concentration with Mobile Phase A.
-
Filter the peptide solution through a 0.45 µm syringe filter into an HPLC vial.
4. Method Development (Analytical Scale):
-
Equilibrate an analytical C18 column with your initial mobile phase conditions (e.g., 95% A / 5% B).
-
Inject a small amount of the sample (10-20 µL).
-
Run a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of your peptide.
-
Based on the scouting run, develop an optimized, shallower gradient to achieve baseline separation of your target peptide from major impurities.
5. Preparative Purification:
-
Switch to a preparative C18 column with the same packing material as the analytical column.
-
Scale the flow rate according to the column diameter. (e.g., if scaling from a 4.6 mm ID analytical column at 1 mL/min to a 21.2 mm ID prep column, the new flow rate will be approximately (21.2²/4.6²) x 1 mL/min ≈ 21 mL/min).
-
Equilibrate the column with the starting conditions of your optimized gradient.
-
Inject the prepared crude peptide solution.
-
Run the optimized preparative gradient and collect fractions corresponding to the target peptide peak.
6. Fraction Analysis and Isolation:
-
Analyze the collected fractions using analytical HPLC to determine their purity. It is also highly recommended to confirm the mass of the main component in the pure fractions by mass spectrometry.
-
Pool all fractions that meet the required purity level (e.g., >95%).
-
Immediately freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified peptide as a stable, fluffy powder.[5] Peptides are often unstable in solution for extended periods.[5]
Visualizations
Caption: Workflow from crude peptide to purified product.
Caption: A logical guide for troubleshooting purity issues.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. mac-mod.com [mac-mod.com]
- 18. rsc.org [rsc.org]
- 19. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography [mdpi.com]
Technical Support Center: Cysteine (Cys) Residue Protection
This technical support center provides guidance on minimizing the oxidation of S-4-methoxybenzyl-cysteine (Cys(Mbzl)) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Cys(Mbzl) and why is it used in peptide synthesis?
A1: Cys(Mbzl) is a cysteine amino acid derivative where the thiol group is protected by a 4-methoxybenzyl (Mbzl) group. This protection is crucial during peptide synthesis to prevent the highly reactive thiol group from undergoing undesired side reactions, most notably oxidation to form disulfides or sulfoxides.[1] The Mbzl group is relatively stable to the repetitive acid treatments used for Nα-Fmoc deprotection but can be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2]
Q2: What are the primary oxidation products of Cys(Mbzl)?
A2: During synthesis and cleavage, the sulfur atom in the Cys(Mbzl) side chain can be oxidized. The two main oxidation products are the Cys(Mbzl) sulfoxide, which results in a mass increase of +16 Da, and the Cys(Mbzl) sulfone, leading to a mass increase of +32 Da.[3]
Q3: How does the susceptibility of Cys(Mbzl) to oxidation compare to Cys(Trt)?
A3: While direct quantitative comparisons are sequence-dependent, the trityl (Trt) protecting group is generally considered more sterically bulky, which can offer some increased protection against oxidation. However, the choice between Cys(Mbzl) and Cys(Trt) often depends on the overall synthetic strategy, including the desired orthogonality and the specific cleavage conditions to be employed.[4]
Q4: Can I reverse the oxidation of Cys(Mbzl)?
A4: The reduction of a Cys(Mbzl)-sulfoxide back to the thioether is challenging, especially while the peptide is still on the resin or during cleavage. It is far more effective to prevent oxidation in the first place through optimized protocols. For the final deprotected peptide, reduction of a cysteine sulfoxide is possible but requires specific reducing agents and may not be fully efficient.[5]
Troubleshooting Guide
Problem: My mass spectrometry analysis shows unexpected +16 Da or +32 Da adducts on my Cys(Mbzl)-containing peptide.
This indicates oxidation of the cysteine side chain to a sulfoxide (+16 Da) or sulfone (+32 Da).[3]
Possible Causes and Solutions:
-
Oxidizing species in solvents: Solvents, particularly DMF, can contain oxidizing impurities.
-
Solution: Use high-purity, fresh solvents. Degassing solvents prior to use can also be beneficial.
-
-
Air oxidation: Prolonged exposure to air, especially during manual synthesis steps or after cleavage, can lead to oxidation.
-
Solution: Perform manual steps efficiently to minimize air exposure. Blanketing the reaction vessel with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
-
Suboptimal cleavage cocktail: The composition of the TFA cleavage cocktail is critical in preventing oxidation.
-
Solution: Employ a cleavage cocktail containing scavengers that can quench reactive species and protect the Cys(Mbzl) residue. "Reagent K" is a commonly used cocktail for peptides with sensitive residues.[6] A recommended formulation is TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). Thiol-based scavengers like EDT are particularly effective at keeping the cysteine in its reduced state.[4]
-
-
Prolonged cleavage time: Extending the cleavage time unnecessarily can increase the risk of side reactions, including oxidation.
-
Solution: Optimize the cleavage time. For most peptides, 1.5 to 3 hours at room temperature is sufficient. Monitor the cleavage progress with a small-scale test cleavage if necessary.
-
Data Presentation
The following table summarizes the expected mass shifts for the common oxidation states of a Cys(Mbzl) residue. This data is crucial for identifying potential oxidation byproducts during mass spectrometry analysis.
| Modification | Mass Change (Da) | Chemical Formula Change |
| Cys(Mbzl) Sulfoxide | +16 | +O |
| Cys(Mbzl) Sulfone | +32 | +O₂ |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage of Cys(Mbzl)-Containing Peptides
This protocol is designed to minimize oxidation during the final cleavage and deprotection step.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A recommended cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
-
For every 100 mg of resin, prepare at least 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. It is beneficial to perform this step under an inert atmosphere (nitrogen or argon).
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.
-
Protocol 2: RP-HPLC Analysis of Cys(Mbzl) Oxidation
This protocol outlines a standard method for analyzing the purity of the crude peptide and detecting oxidized byproducts.
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A (see below). If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or DMSO and then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6]
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Expected Results:
-
The desired, unoxidized peptide will have a specific retention time.
-
The Cys(Mbzl)-sulfoxide byproduct is generally more polar and will typically elute earlier than the parent peptide.
-
The Cys(Mbzl)-sulfone byproduct will be even more polar and elute earlier still.
-
Collect all major peaks and analyze by mass spectrometry to confirm their identity.
-
Mandatory Visualizations
Caption: Chemical pathway of Cys(Mbzl) oxidation.
Caption: Troubleshooting workflow for Cys(Mbzl) oxidation.
References
- 1. A Methionine Residue Promotes Hyperoxidation of the Catalytic Cysteine of Mouse Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Cys(Mbzl)-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Fmoc-D-Cys(Mbzl)-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is a protected form of the D-enantiomer of cysteine, an amino acid crucial for the structure and function of many peptides and proteins. In SPPS, protecting groups are essential to prevent unwanted side reactions during peptide chain elongation. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amino position is base-labile, allowing for its removal under mild conditions. The Mbzl (4-methylbenzyl) group protects the thiol side chain and is typically removed under strong acidic conditions during the final cleavage from the resin. The use of a D-amino acid can enhance the peptide's stability against enzymatic degradation.
Q2: What causes aggregation when using this compound in SPPS?
Peptide aggregation during SPPS is a common challenge, particularly with hydrophobic residues like cysteine derivatives. The primary cause is the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures, such as β-sheets.[1] This self-association can physically block the reactive N-terminal of the peptide chain, hindering both the deprotection of the Fmoc group and the subsequent amino acid coupling, which can result in lower yields and purity of the final peptide.[1]
Q3: How can I identify if my peptide is aggregating on the resin?
Several signs can indicate on-resin aggregation:
-
Visual Clumping: The resin beads may appear clumped together and fail to swell properly in the synthesis solvent.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or fail to go to completion. This can be monitored using qualitative tests like the Kaiser test.
-
Inconsistent Swelling: The resin bed may not swell consistently throughout the synthesis as the peptide chain elongates.
Q4: Are there alternative protecting groups for D-Cysteine that are less prone to side reactions?
Yes, the choice of the thiol-protecting group on cysteine can influence side reactions like racemization. While aggregation is sequence-dependent, some protecting groups have shown lower racemization potential in studies. For example, the Tetrahydropyranyl (Thp) protecting group has been shown to result in significantly less racemization compared to the more common Trityl (Trt) group under the same coupling conditions.
Troubleshooting Guide: Aggregation Issues with this compound
This guide provides a systematic approach to resolving aggregation problems encountered during the incorporation of this compound in your peptide synthesis.
Problem: Poor Coupling Efficiency or Incomplete Deprotection
If you observe a positive Kaiser test after coupling this compound or notice slow Fmoc removal, it is likely due to peptide aggregation. The following strategies can be employed to mitigate this issue.
Strategy 1: Modifying the Synthesis Solvent
The choice of solvent plays a critical role in solvating the growing peptide chain and preventing aggregation.
Table 1: Comparison of Solvents for SPPS
| Solvent | Properties & Recommendations |
| DMF (N,N-Dimethylformamide) | Standard solvent for SPPS with good solvating properties for most Fmoc-amino acids. However, its polarity may be insufficient for highly hydrophobic or aggregation-prone peptides.[2] |
| NMP (N-Methyl-2-pyrrolidone) | Generally has superior solvating power for growing peptide chains compared to DMF, making it a good alternative for difficult sequences.[2] |
| DMSO (Dimethyl sulfoxide) | A strong solvent that can be added to DMF or NMP (e.g., up to 20%) to enhance the solubility of aggregating peptides. Caution is advised as it can have side reactions.[3] |
| "Magic Mixture" | A combination of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate can be effective for very difficult sequences.[3] |
Experimental Protocol: Solvent Exchange for a Difficult Coupling
-
After the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.
-
Perform a solvent exchange by washing the resin 3-5 times with NMP.
-
Prepare the coupling solution of this compound and activating reagents in NMP.
-
Add the activated amino acid solution to the resin and proceed with the coupling reaction.
-
Monitor the reaction progress with a Kaiser test.
Strategy 2: Utilizing Chaotropic Agents
Chaotropic salts disrupt the hydrogen-bonding network that leads to the formation of secondary structures and aggregation.
Table 2: Common Chaotropic Agents in SPPS
| Chaotropic Agent | Recommended Concentration | Application Notes |
| LiCl (Lithium Chloride) | 0.5 - 1.0 M in DMF | Can be added to the coupling mixture or used as a wash prior to coupling. Ensure the salt is anhydrous.[3] |
| NaClO₄ (Sodium Perchlorate) | 0.8 M in DMF | Used as a wash to disrupt secondary structures before the coupling step. Must be thoroughly washed out before adding coupling reagents. |
Experimental Protocol: Coupling with a Chaotropic Salt
-
Swell and deprotect the peptide-resin as per the standard protocol.
-
Wash the resin thoroughly with DMF.
-
Option A (Pre-wash): Wash the resin with a 0.8 M solution of NaClO₄ in DMF for 10-15 minutes. Wash the resin again thoroughly with DMF (5-7 times) to remove the chaotropic salt.
-
Option B (In-situ): Prepare the activated this compound solution in DMF. Add a solution of LiCl in DMF to the activated amino acid mixture to achieve a final concentration of 0.5 M LiCl.
-
Add the coupling mixture (with or without in-situ chaotropic agent) to the resin and react for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
Strategy 3: Incorporating Structure-Disrupting Elements
Introducing elements that break the regular backbone structure can effectively prevent aggregation.
Table 3: Aggregation-Disrupting Moieties
| Method | Description |
| Pseudoproline Dipeptides | Dipeptides containing a serine or threonine derivative that introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[1] |
| Backbone Protection (Dmb/Hmb) | The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen prevents hydrogen bonding. These are incorporated as individual amino acids or dipeptides.[4] |
Experimental Protocol: Incorporating a Dmb-Protected Amino Acid
-
Identify a suitable position in the peptide sequence, ideally within or preceding the aggregation-prone region, to insert a Dmb-protected amino acid (e.g., Fmoc-Gly(Dmb)-OH).
-
Couple the Dmb-protected amino acid using standard coupling protocols. Note that coupling onto the Dmb-protected nitrogen can be sterically hindered and may require stronger coupling reagents like HATU or longer reaction times.
-
Continue with the subsequent amino acid couplings as per the standard protocol.
-
The Dmb group is removed during the final TFA cleavage step.
Strategy 4: Modifying Reaction Conditions
Physical parameters of the synthesis can also be adjusted to combat aggregation.
Table 4: Adjusting Synthesis Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Elevate the coupling temperature (e.g., 50-60°C). | Increased temperature can disrupt hydrogen bonds and improve reaction kinetics. This is often employed in microwave-assisted peptide synthesis. |
| Sonication | Gently sonicate the reaction vessel in a water bath for 15-30 minutes during coupling. | Mechanical agitation can help to break up resin clumps and improve reagent access to the peptide chains. |
Comparative Data on Cysteine Derivatives
Table 5: Racemization of Different Fmoc-Cys Derivatives During Coupling
| Fmoc-Cysteine Derivative | Coupling Reagent/Conditions | % D-Cys Formation (Racemization) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% |
| Fmoc-Cys(MBom)-OH | 20% piperidine over 6h | 6% d-Cys[5] |
Note: This data is for L-cysteine derivatives and should be used as a general guide.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Aggregation
Caption: A workflow for troubleshooting aggregation issues in SPPS.
Factors Contributing to Peptide Aggregation
Caption: Key factors contributing to on-resin peptide aggregation in SPPS.
References
Technical Support Center: Scavengers for TFA Cleavage of Cys(Mbzl)-Protected Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TFA cleavage of Cys(Mbzl)-protected peptides.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary during the TFA cleavage of peptides containing Cys(Mbzl)?
A1: During the trifluoroacetic acid (TFA)-mediated cleavage of the 4-methoxybenzyl (Mbzl) protecting group from cysteine, a highly reactive benzyl cation is generated. If not neutralized, this cation can lead to several side reactions, including re-alkylation of the deprotected cysteine thiol, or alkylation of other sensitive residues in the peptide, such as tryptophan and methionine. Scavengers are added to the cleavage cocktail to "trap" these reactive cations, thereby preventing these unwanted side reactions.
Q2: What are the most common scavengers used for the cleavage of Cys(Mbzl)-protected peptides?
A2: A combination of scavengers is often used to ensure comprehensive protection of the peptide. Common scavenger cocktails include a "soft" scavenger to capture the Mbzl cation and a reducing agent to prevent oxidation of the free cysteine thiol. Triisopropylsilane (TIS) is a widely used scavenger for carbocations.[1][2] Thiol-based scavengers like 1,2-ethanedithiol (EDT) are crucial for maintaining a reducing environment and preventing disulfide bond formation.[1]
Q3: Can I use a single scavenger for the cleavage of my Cys(Mbzl)-protected peptide?
A3: While a single scavenger might offer some protection, it is generally not recommended. A combination of scavengers provides broader protection against different types of side reactions. For instance, TIS is excellent at scavenging carbocations but does not prevent the oxidation of the free thiol group.[2] Conversely, EDT is a good reducing agent but may not be as efficient at trapping all carbocations.[1] Therefore, a cocktail approach is generally more robust.
Q4: Are there any less odorous alternatives to thiol-based scavengers like EDT?
A4: Yes, for researchers concerned about the strong odor of reagents like 1,2-ethanedithiol (EDT), dithiothreitol (DTT) can be used as a substitute in some cleavage cocktails.[3] Another approach is the use of "odorless" cleavage cocktails, such as Reagent B, which utilizes triisopropylsilane in place of thiol-based scavengers, although this may not prevent the oxidation of methionine residues.[3]
Q5: How does the choice of resin affect the TFA cleavage of Cys(Mbzl)-protected peptides?
A5: The resin linker can influence the cleavage process and potentially lead to side reactions. For example, peptides synthesized on Wang resin can sometimes experience an unexpected S-alkylation of cysteine residues by a p-hydroxyl benzyl group derived from the linker's decomposition during TFA cleavage.[4][5] Using resins like 2-chlorotrityl resin can sometimes mitigate such side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of the Mbzl protecting group. | Insufficient TFA concentration or cleavage time. | Ensure a high concentration of TFA (typically 95%) and a sufficient reaction time (2-4 hours). For sterically hindered sequences, extending the cleavage time may be necessary. |
| Scavenger cocktail is quenching the TFA. | While necessary, an excessively high concentration of certain scavengers could potentially reduce the effective acidity of the TFA. Use recommended scavenger concentrations. | |
| Observation of unexpected peaks in HPLC/MS analysis (e.g., +121 Da adduct). | Re-alkylation of the cysteine thiol by the Mbzl cation. | Increase the concentration or efficiency of the carbocation scavenger. Triisopropylsilane (TIS) is highly effective at irreversibly trapping the Mbzl cation.[2] |
| Alkylation of other sensitive residues (e.g., Trp, Met). | Use a scavenger cocktail that provides broad protection. A common mixture is TFA/TIS/H2O/EDT (e.g., 92.5:2.5:2.5:2.5).[1][6] | |
| Formation of dimers or oligomers of the peptide. | Oxidation of the free cysteine thiol to form disulfide bonds. | Include a reducing agent in the cleavage cocktail. 1,2-ethanedithiol (EDT) is highly effective at maintaining a reducing environment.[1] Ensure the peptide is handled under an inert atmosphere (e.g., nitrogen or argon) after cleavage and during work-up. |
| S-tert-butylation of cysteine (+56 Da adduct). | Alkylation of the cysteine thiol by tert-butyl cations from other protecting groups (e.g., Boc, tBu). | Enhance the scavenging of tert-butyl cations by adding thioanisole and dimethylsulfide (DMS) to the cleavage cocktail.[6] A two-step cleavage protocol with an initial lower TFA concentration can also be effective.[6][7] |
| S-alkylation from the resin linker (e.g., when using Wang resin). | The p-hydroxyl benzyl group from the Wang linker decomposition can alkylate the cysteine thiol.[4][5] | Consider using a different resin, such as a 2-chlorotrityl resin. Optimizing the scavenger cocktail may also help minimize this side reaction.[5] |
Quantitative Data Summary
While direct quantitative comparisons of scavenger efficiency specifically for Cys(Mbzl) cleavage are limited in the literature, the following table summarizes common scavenger cocktails and their components' roles. The choice of cocktail depends on the other amino acids present in the peptide sequence.
| Scavenger Cocktail | Composition (v/v/v/w for DTT) | Key Functions of Scavengers | Reference |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | TIS: Scavenges carbocations. H₂O: Proton source and aids in peptide solubility. | [6] |
| Standard with Reducing Agent | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | TIS: Scavenges carbocations. H₂O: Proton source. EDT: Reduces and protects the cysteine thiol from oxidation.[1][6] | [1][6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol & Thioanisole: Scavenge carbocations, particularly effective for protecting Trp. EDT: Reducing agent for Cys.[6] | [3][6] |
| "Odorless" Cocktail (Reagent B) | Not specified, but uses TIS instead of thiol scavengers. | TIS: Scavenges carbocations. Note: May not prevent Met oxidation. | [3] |
| Low Odor Cocktail (Reagent L) | 88% TFA / 2% TIS / 5% H₂O / 5% DTT (w/v) | TIS: Scavenges carbocations. DTT: Reducing agent alternative to EDT. | [3] |
| Two-Step Cleavage (for S-tert-butylation) | Step 1: 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT. Step 2: Add neat TFA to 80-90%. | Thioanisole & DMS: More effective trapping of tert-butyl cations. DTT: Reducing agent. Staged TFA concentration minimizes side reactions.[6][7] | [6][7] |
Detailed Experimental Protocols
Protocol 1: Standard Single-Step TFA Cleavage of a Cys(Mbzl)-Protected Peptide
This protocol is suitable for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Wash the peptide-resin (containing the Cys(Mbzl)-protected peptide) thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, and 0.25 mL EDT.
-
Cool the cocktail in an ice bath for 10 minutes.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Allow the reaction vessel to warm to room temperature and stir or agitate gently for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a cold centrifuge tube containing diethyl ether (approximately 40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Two-Step TFA Cleavage to Minimize S-tert-butylation
This protocol is adapted for peptides containing other tert-butyl protected amino acids where S-tert-butylation of cysteine is a concern.[6][7]
-
Resin Preparation: Follow step 1 from the standard protocol.
-
Initial Cleavage Cocktail Preparation:
-
In a fume hood, prepare 5 mL of the initial cleavage cocktail: 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.
-
-
Initial Cleavage:
-
Add the initial cleavage cocktail to the resin and agitate at room temperature for 30 minutes.
-
-
Second Cleavage Step:
-
Add 2.5 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.
-
Continue the cleavage for an additional 1.5-2 hours.
-
-
Peptide Precipitation and Isolation: Follow step 4 from the standard protocol.
Mandatory Visualizations
References
- 1. biotage.com [biotage.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-D-Cys(Mbzl)-OH Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-D-Cys(Mbzl)-OH.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Final Product
-
Potential Cause 1: Incomplete S-protection of D-cysteine. If the thiol group of D-cysteine is not fully protected with the 4-methoxybenzyl (Mbzl) group, subsequent reactions, including Fmoc protection, can lead to a mixture of products and a lower yield of the desired compound.
-
Solution: Ensure the S-protection reaction goes to completion by using a slight excess of 4-methoxybenzyl chloride and an appropriate base. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting D-cysteine is no longer detectable.
-
Potential Cause 2: Inefficient Fmoc protection. The reaction of D-Cys(Mbzl)-OH with the Fmoc-reagent (e.g., Fmoc-Cl or Fmoc-OSu) may be incomplete.
-
Solution: Optimize the reaction conditions for Fmoc protection. This may include adjusting the stoichiometry of the reactants, changing the solvent, or using a different base. Ensure anhydrous conditions, as moisture can hydrolyze the Fmoc reagent.
-
Potential Cause 3: Product loss during workup and purification. this compound may be partially lost during aqueous washes or column chromatography.
-
Solution: Minimize the number of extraction steps. During purification by column chromatography, carefully select the solvent system to ensure good separation of the product from impurities without causing significant product loss on the column.
Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis of the Final Product
-
Potential Cause 1: Racemization. D-cysteine derivatives are susceptible to racemization (conversion to the L-enantiomer) under basic conditions, which can be present during both S-protection and N-Fmoc protection steps.[1][2][3][4]
-
Solution: Use milder bases or carefully control the reaction temperature to minimize racemization. Chiral HPLC can be used to quantify the extent of racemization.
-
Potential Cause 2: Formation of Dimer. The thiol group of D-Cys(Mbzl)-OH or the starting D-cysteine can be oxidized to form a disulfide-bonded dimer.
-
Solution: Perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If a dimer is formed, it can often be separated from the monomeric product by chromatography.
-
Potential Cause 3: Byproducts from the Fmoc-reagent. The use of Fmoc-Cl or Fmoc-OSu can lead to the formation of byproducts such as Fmoc-OH or Fmoc-piperidine adducts (if piperidine is used for any reason).
-
Solution: Use high-purity Fmoc reagent. These byproducts can typically be removed during aqueous workup or by column chromatography.
-
Potential Cause 4: Over-alkylation. In the S-protection step, there is a possibility of the amino group of D-cysteine reacting with 4-methoxybenzyl chloride, leading to N-alkylation in addition to the desired S-alkylation.
-
Solution: Control the stoichiometry of the reactants and the reaction conditions carefully. This byproduct can be separated by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in the synthesis of this compound?
A1: The most common byproducts include:
-
Racemized product (Fmoc-L-Cys(Mbzl)-OH): Cysteine derivatives are prone to racemization under basic conditions.[1][2][4]
-
Dimer ([Fmoc-D-Cys(Mbzl)-]₂): Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.
-
Unreacted starting materials: Incomplete reactions can leave D-cysteine, D-Cys(Mbzl)-OH, or the Fmoc-reagent in the final product mixture.
-
Fmoc-related impurities: Such as Fmoc-OH, resulting from the hydrolysis of the Fmoc-reagent.
Q2: How can I best monitor the progress of the synthesis reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The spots can be visualized under UV light (due to the Fmoc group) and by staining with ninhydrin (to detect free amino groups). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What analytical techniques are recommended for final product characterization and purity assessment?
A3: A combination of techniques is recommended:
-
HPLC: To determine the chemical purity of the product.
-
Chiral HPLC: To assess the enantiomeric purity and quantify any racemization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
Q4: What are the key considerations for the purification of this compound?
A4: The primary method for purification is silica gel column chromatography. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid to keep the carboxylic acid protonated and reduce tailing, is a good starting point.
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Chemical Purity | >98% | HPLC |
| Enantiomeric Purity | >99% D-isomer | Chiral HPLC |
| Molecular Weight | 447.55 g/mol | Mass Spectrometry |
Experimental Protocols
General Protocol for the Synthesis of D-Cys(Mbzl)-OH
-
Dissolve D-cysteine hydrochloride monohydrate in deoxygenated water.
-
Adjust the pH to approximately 8-9 with a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Add 4-methoxybenzyl chloride dropwise to the solution while maintaining the pH.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC.
-
Acidify the solution to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum to yield D-Cys(Mbzl)-OH.
General Protocol for the Synthesis of this compound
-
Suspend D-Cys(Mbzl)-OH in a suitable solvent such as a mixture of dioxane and water.
-
Add a base (e.g., sodium bicarbonate or sodium carbonate) to the suspension.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane dropwise to the reaction mixture at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Perform an aqueous workup to remove water-soluble impurities.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for identifying byproducts.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-D-Cys(Mbzl)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of peptides containing Fmoc-D-Cys(Mbzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating this compound in peptide synthesis?
The primary challenges stem from the inherent reactivity of the cysteine residue. Key issues include:
-
Racemization: Cysteine residues are particularly susceptible to loss of stereochemical integrity (racemization) at the α-carbon during the base-mediated activation and coupling steps.[1][2]
-
β-Elimination: Especially when cysteine is the C-terminal amino acid, it can undergo base-catalyzed β-elimination of the protected thiol group. This forms a dehydroalanine intermediate, which can subsequently react with piperidine (from Fmoc deprotection) to create a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of +51 Da.[3]
-
Side Reactions During Cleavage: The 4-methoxybenzyl (Mbzl) cation, formed during the final trifluoroacetic acid (TFA) cleavage, is a reactive species. If not properly "scavenged," it can lead to the re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan and methionine.[4]
-
Incomplete Deprotection: The Mbzl group requires strong acidic conditions for complete removal, and incomplete deprotection can lead to a heterogeneous final product.[5][6]
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
To suppress racemization, it is advisable to use coupling methods that operate under acidic or neutral conditions. Carbodiimide-based reagents in the presence of an additive are highly recommended. Base-mediated activation methods, especially with strong bases like DIPEA, should be used with caution as they can exacerbate racemization.[1][2]
Q3: When should I be most concerned about β-elimination side reactions?
The risk of β-elimination is highest when the cysteine residue is at the C-terminus of the peptide, particularly when using Wang-type resins.[1] The extended exposure to the basic conditions of piperidine during the deprotection of the subsequent amino acids can promote this side reaction. Using a 2-chlorotrityl (2-CTC) resin is a recommended strategy to mitigate this issue due to the steric hindrance provided by the resin linker.[1]
Q4: What is the role of scavengers in the final cleavage cocktail?
Scavengers are critical during the final cleavage step to "trap" the reactive 4-methoxybenzyl cations that are released from the cysteine side chain.[4] Without effective scavengers, these cations can reattach to the cysteine thiol or cause unwanted modifications to other sensitive amino acids. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[7]
Troubleshooting Guides
Problem 1: Low Overall Peptide Yield
A low yield of the final peptide can be attributed to several factors throughout the synthesis process. A systematic approach is necessary to diagnose the root cause.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing and addressing low peptide yield.
Problem 2: Presence of a D-Cysteine Isomer (Racemization)
The appearance of a diastereomer of your peptide where the D-Cys has converted to L-Cys is a clear indication of racemization.
Troubleshooting Workflow for Racemization
Caption: A decision-making workflow to minimize cysteine racemization.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Additive | Base | Solvent | Temperature | Key Considerations |
| DIC | Oxyma Pure or HOBt | None (or weak base like collidine if needed) | DMF or NMP | Room Temp. | Highly recommended for minimizing racemization .[2][8] |
| HATU | HOAt | DIPEA or 2,4,6-Collidine | DMF or NMP | Room Temp. to 50°C | High coupling efficiency, but use collidine to reduce racemization risk.[2] |
| HCTU | - | DIPEA or 2,4,6-Collidine | DMF or NMP | Room Temp. to 50°C | Similar to HATU, offers high coupling efficiency.[2] |
| PyBOP | - | DIPEA or NMM | DMF or NMP | Room Temp. | Effective for hindered couplings but carries a higher risk of racemization.[2] |
Table 2: Recommended Cleavage Cocktails for Peptides Containing Cys(Mbzl)
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[7] |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Effective for general cleavage, with TIS as a scavenger. |
| TFA / TIS / H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | A standard cleavage cocktail. TIS is an excellent scavenger for the Mbzl cation. |
| TFA / EDT / TIS / H₂O | TFA (94%), EDT (2.5%), TIS (1%), Water (2.5%) | The combination of EDT and TIS provides robust scavenging to protect the cysteine thiol. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing racemization.
Workflow for Optimized Coupling
Caption: Step-by-step workflow for the coupling of this compound.
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), Diisopropylcarbodiimide (DIC, 3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive (indicating free amines), a second coupling may be necessary. For a second coupling, wash the resin with DMF and repeat steps 2 and 3 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove all excess reagents and byproducts before proceeding to the next Fmoc deprotection step.[2]
Protocol 2: Final Cleavage and Deprotection
This protocol is designed for the efficient removal of the Mbzl protecting group and cleavage of the peptide from the resin.
Methodology:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide containing Cys(Mbzl), "Reagent K" is a robust choice: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (a typical ratio is 10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under a vacuum.
-
Analysis and Purification: Analyze the crude peptide using HPLC and Mass Spectrometry. Purify the peptide using preparative HPLC.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Cys(Mbzl)-OH and Fmoc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the strategic selection of protecting groups for cysteine residues is paramount to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and disulfide scrambling. This guide provides an objective comparison of two commonly used protected D-cysteine derivatives, Fmoc-D-Cys(Mbzl)-OH and Fmoc-D-Cys(Trt)-OH, supported by experimental data and detailed protocols.
Introduction to Thiol Protecting Groups: Mbzl vs. Trt
The choice between the S-4-methylbenzyl (Mbzl) and the S-trityl (Trt) protecting groups for the cysteine side chain hinges on their differing acid lability. The Trt group is highly acid-labile and is readily removed under the standard trifluoroacetic acid (TFA) conditions used for cleaving the peptide from most resins in Fmoc-SPPS.[1] This makes Fmoc-D-Cys(Trt)-OH a convenient and cost-effective choice for the routine synthesis of peptides where a free thiol is desired upon final cleavage.
Conversely, the Mbzl group is significantly more stable to acid.[2] It is traditionally employed in Boc-based SPPS, where it withstands the repeated mild acid treatments for Boc group removal and is cleaved at the final step with strong acids like anhydrous hydrogen fluoride (HF).[2][3] Its application in Fmoc-SPPS is less common precisely because it is largely stable to standard TFA cleavage cocktails, presenting a challenge for its removal without resorting to harsher conditions that can compromise the peptide or other protecting groups.[3] However, this stability can be exploited for specific orthogonal protection strategies.
dot
Caption: Chemical structures of the two protected amino acids.
Quantitative Data Comparison
The performance of these two derivatives can be evaluated based on several quantitative parameters, most notably their stability, cleavage efficiency, and propensity for racemization during coupling.
| Parameter | Fmoc-D-Cys(Trt)-OH | This compound | Key Considerations |
| Protecting Group | Trityl (Trt) | 4-Methylbenzyl (Mbzl) | The bulky Trt group can help minimize certain side reactions like 3-piperidinylalanine formation.[2] |
| Acid Lability | High | Low | Trt is cleaved with standard TFA cocktails. Mbzl requires strong acids like HF or modified TFA conditions (e.g., elevated temperature).[2][4] |
| Cleavage Conditions (Fmoc-SPPS) | 95% TFA / Scavengers (2-4 hours, RT)[1] | TFA / Scavengers at elevated temperature (e.g., 37°C, 12h for similar Mob group)[4] or HF (not standard for Fmoc)[2] | The need for harsh conditions for Mbzl cleavage limits its compatibility with standard Fmoc/tBu strategies. |
| Racemization (Conventional SPPS) | 8.0% (HCTU/DIPEA)[5] | ~1.7% (for Mob group with HCTU/DIPEA)[5] | The Mbzl (and similar Mob) group shows significantly less racemization compared to Trt when using base-mediated coupling reagents.[5] |
| Racemization (Microwave SPPS, 80°C) | 26.6% (HCTU/DIEA)[5] | 1.3% (for MBom group)[5] | The difference in racemization is even more pronounced under forcing conditions like microwave heating.[5] |
| Potential Side Reactions | - Re-alkylation by trityl cation[1]- 3-(1-Piperidinyl)alanine formation[2]- S-alkylation from Wang linker decomposition[6] | - Formation of formaldehyde and methoxybenzyl cation during cleavage (for similar MBom group)[5] | Efficient scavenging is critical during Trt deprotection. Side reactions for Mbzl under TFA are less documented due to its high stability. |
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. Below are methodologies for the incorporation and cleavage of peptides containing Fmoc-D-Cys(Trt)-OH and this compound.
Protocol 1: Standard Fmoc-SPPS Amino Acid Coupling Cycle
This protocol is applicable for the incorporation of both Fmoc-D-Cys(Trt)-OH and this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3-5 eq.), and an additive (e.g., HOBt or Oxyma, 3-5 eq.) in DMF.
-
Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture. Note: To minimize racemization, especially with Cys(Trt), using a carbodiimide/additive approach (DIC/Oxyma) without a strong base is recommended.[5]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor coupling completion using a qualitative method (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of Peptides with Cys(Trt)
This protocol describes the final cleavage of the peptide from the resin with simultaneous removal of the Trt group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, then dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is Reagent B : TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[1] For peptides with multiple Cys(Trt) residues or other sensitive residues like Met or Trp, Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) can be used.[1]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with gentle agitation. A deep yellow color may form due to the trityl cation.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Cleavage and Deprotection of Peptides with Cys(Mbzl)
The S-Mbzl group is highly stable to TFA at room temperature.[2] Complete cleavage typically requires strong acids like HF, which is not compatible with standard Fmoc-SPPS. However, literature on the similar S-Mob (4-methoxybenzyl) group suggests that cleavage is possible with TFA under modified conditions.
Method A: Modified TFA Cleavage (Experimental)
This protocol is based on data for the S-Mob group and may require optimization.[4]
-
Resin Preparation: Follow Step 1 from Protocol 2.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS (98:2 v/v).[4] The inclusion of other scavengers like thioanisole may be beneficial.[8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Incubate the mixture at an elevated temperature (e.g., 37°C) for an extended period (e.g., 12 hours or more) with agitation.[4]
-
Reaction progress should be monitored by cleaving small aliquots at different time points and analyzing by HPLC/MS.
-
-
Peptide Isolation: Follow Step 4 from Protocol 2.
Method B: Strong Acid Cleavage (Traditional for Boc-SPPS)
-
Procedure: Treat the dried peptide-resin with anhydrous HF, typically with scavengers like anisole or p-cresol, at 0°C for 1-2 hours.[9]
-
Caution: This method requires specialized, HF-resistant equipment and extreme caution due to the hazardous nature of hydrogen fluoride. It is generally not performed in laboratories equipped only for standard Fmoc-SPPS.
Visualization of Key Processes
dot
Caption: Cleavage and deprotection pathways for Trt vs. Mbzl.
dot
Caption: Logical comparison of key performance attributes.
Conclusion and Recommendations
The choice between Fmoc-D-Cys(Trt)-OH and this compound is a strategic one, dictated by the specific requirements of the peptide synthesis project.
Fmoc-D-Cys(Trt)-OH is the standard, cost-effective choice for routine Fmoc-SPPS where the final product requires a free cysteine thiol. Its primary drawbacks are a higher propensity for racemization during base-mediated coupling and the need for efficient scavenging during cleavage to prevent side reactions from the reactive trityl cation.[1][5]
This compound offers a significant advantage in minimizing racemization, making it a superior option for sequences where stereochemical purity at the cysteine residue is critical, especially when using phosphonium or uronium salt-based coupling reagents.[5] However, its high stability to standard TFA cleavage cocktails is a major drawback in the context of Fmoc-SPPS. Its use is best reserved for syntheses where its stability can be leveraged as an orthogonal protecting group, and the researcher is equipped to handle the harsher, non-standard cleavage conditions required for its removal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fmoc-D-Cys(Mbzl)-OH and Fmoc-D-Cys(Acm)-OH for Orthogonal Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. In the case of cysteine-containing peptides, the choice of the thiol protecting group is paramount for directing disulfide bond formation and preventing unwanted side reactions. This guide provides an objective, data-driven comparison of two common D-cysteine derivatives used in Fmoc solid-phase peptide synthesis (SPPS): Fmoc-D-Cys(Mbzl)-OH and Fmoc-D-Cys(Acm)-OH.
Core Principles: Thiol Protection and Orthogonality
In peptide synthesis, an orthogonal protection scheme is one where different protecting groups can be removed under distinct chemical conditions without affecting each other.[1][2] This strategy is essential for complex syntheses, particularly for creating peptides with multiple, regioselective disulfide bonds.[3][4]
-
This compound employs the 4-methylbenzyl (Mbzl) group to protect the reactive thiol side chain. The Mbzl group is considered semi-permanent in Fmoc-SPPS, as it is typically removed only under the strong acidic conditions used for the final cleavage of the peptide from the resin.[5]
-
Fmoc-D-Cys(Acm)-OH utilizes the acetamidomethyl (Acm) group. The defining feature of the Acm group is its stability to the trifluoroacetic acid (TFA) used for final cleavage.[5][6] This stability allows the Acm group to be removed selectively in a separate, "orthogonal" step, most commonly through oxidative methods with iodine or treatment with heavy metal salts.[6][7]
Comparative Data: Mbzl vs. Acm Protecting Groups
The fundamental differences in the stability and deprotection chemistry of the Mbzl and Acm groups dictate their applications in peptide synthesis.
| Feature | This compound | Fmoc-D-Cys(Acm)-OH |
| Thiol Protecting Group | 4-methylbenzyl (Mbzl) | Acetamidomethyl (Acm) |
| Molecular Formula | C₂₆H₂₅NO₄S[8] | C₂₁H₂₂N₂O₅S[9] |
| Molecular Weight | 447.55 g/mol [8] | 414.47 g/mol [9] |
| Deprotection Conditions | Strong acid (e.g., HF, TFA cocktails)[5] | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver(I) salts (AgBF₄)[6][7] |
| Orthogonality to TFA Cleavage | No, cleaved simultaneously | Yes, stable to TFA[5][6] |
| Primary Application | Synthesis of peptides with free thiols or those where disulfide bonds are formed by non-specific oxidation after global deprotection. | Regioselective formation of multiple disulfide bonds; purification of protected peptide fragments.[3][4][10] |
| Potential Side Reactions | Reattachment of the benzyl cation to sensitive residues (e.g., Trp, Met) if scavengers are insufficient. | Iodination of sensitive residues (e.g., Tyr) during iodine-mediated deprotection.[6] Toxicity concerns with heavy metal reagents.[6][7] |
Experimental Protocols
Protocol 1: Global Deprotection of Cys(Mbzl)
The removal of the Mbzl group occurs concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[11]
Methodology:
-
The dried peptide-resin is placed in a reaction vessel.
-
A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations.[11]
-
The cocktail is added to the resin (approx. 10 mL per gram of resin) and the mixture is agitated at room temperature for 2-3 hours.
-
The resin is removed by filtration.
-
The peptide is precipitated from the TFA filtrate by adding cold diethyl ether.
-
The crude peptide is collected by centrifugation, washed with cold ether, and dried. The resulting peptide contains a free cysteine thiol.
Protocol 2: Orthogonal Deprotection of Cys(Acm) and Disulfide Formation
This protocol describes the selective removal of two Acm groups to form an intramolecular disulfide bond using iodine. This can be performed while the peptide is attached to the solid support (on-resin) or after cleavage (in-solution).
Methodology (On-Resin): [10]
-
After completing the peptide sequence, the N-terminal Fmoc group is removed using a standard piperidine/DMF solution.
-
The peptide-resin is washed thoroughly with DMF.
-
A solution of iodine (e.g., 10 equivalents per Acm group) in DMF is added to the resin.
-
The reaction is agitated at room temperature for 60-90 minutes. Progress can be monitored by HPLC analysis of a small cleaved sample.
-
The resin is washed extensively with DMF and DCM to remove excess iodine and byproducts.
-
The peptide, now containing a disulfide bridge, is cleaved from the resin using the global deprotection protocol described above.
Methodology (In-Solution): [6]
-
The Acm-protected peptide is first cleaved from the resin and purified by RP-HPLC.
-
The lyophilized peptide is dissolved in a suitable solvent, such as 80% aqueous acetic acid or a mixture of methanol and water.[6]
-
A solution of iodine (10-50 fold excess) in the same solvent is added dropwise with stirring until a persistent yellow color remains.[6]
-
The reaction is allowed to proceed for 40-60 minutes and is monitored by HPLC.[6]
-
The reaction is quenched by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
The final cyclized peptide is isolated and purified by RP-HPLC.
Visualization of Synthetic Strategies
The choice between these two building blocks fundamentally alters the synthetic workflow and the strategic approach to constructing complex peptides.
Caption: Comparative workflows for Mbzl and Acm-protected cysteine in SPPS.
Caption: Logical flow for creating a peptide with two distinct cysteine states.
Conclusion and Recommendations
The selection between this compound and Fmoc-D-Cys(Acm)-OH is not a matter of superior performance but of strategic intent.
-
Choose this compound for simpler synthetic targets where the final product requires a free cysteine thiol, or for peptides with a single disulfide bond that can be formed by simple air oxidation of the globally deprotected peptide. It represents a more direct and cost-effective route for these applications.
-
Choose Fmoc-D-Cys(Acm)-OH when the synthetic goal is a complex peptide with multiple, precisely defined disulfide bridges.[4][10] Its stability to TFA makes it an indispensable tool for orthogonal synthesis, allowing for the sequential and controlled formation of structural constraints that are often critical for biological activity. While requiring additional synthetic steps, the Acm group provides a level of control that is unachievable with acid-labile thiol protection.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc-D-Cys(Acm)-OH Novabiochem 168300-88-7 [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of S-p-methylbenzyl and S-trityl Protecting Groups in Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cysteine Protection Stability
In the realm of peptide synthesis and the development of therapeutic peptides, the strategic use of protecting groups for reactive amino acid side chains is paramount. For cysteine, with its nucleophilic thiol group, effective and selective protection is critical to prevent unwanted side reactions and to direct the formation of specific disulfide bonds. Among the plethora of available protecting groups, the S-p-methylbenzyl (S-Meb) and S-trityl (S-Trt) groups are frequently employed. Their stability in the presence of trifluoroacetic acid (TFA), a reagent central to modern solid-phase peptide synthesis (SPPS), dictates their suitability for different synthetic strategies. This guide provides an objective comparison of the stability of S-Meb and S-Trt in TFA, supported by experimental data and detailed protocols.
Comparative Stability in Trifluoroacetic Acid
The primary distinction between the S-p-methylbenzyl and S-trityl protecting groups lies in their lability under acidic conditions, specifically in the presence of TFA. The S-trityl group is significantly more acid-labile than the S-p-methylbenzyl group. This difference in stability is fundamental to their application in orthogonal and pseudo-orthogonal protection strategies in complex peptide synthesis.
The S-trityl group is readily cleaved by dilute solutions of TFA (1-5% in a solvent like dichloromethane) and is rapidly removed during the standard final cleavage of a peptide from the resin using a high concentration of TFA (e.g., 95%).[1] In contrast, the S-p-methylbenzyl group is considerably more stable to TFA and generally requires a much stronger acid, such as hydrogen fluoride (HF), for efficient removal.[2] However, some cleavage of the S-Meb group can occur with prolonged exposure to concentrated TFA, especially at elevated temperatures.
The stability of the S-p-methoxybenzyl (S-Mob) group, which is structurally and electronically similar to the S-Meb group, has been quantitatively assessed in TFA. In one study, incubation of a peptide containing S-Mob protected selenocysteine in neat TFA at 40°C for 4 hours resulted in approximately 30% deprotection.[3][4] This provides a reasonable estimate for the stability of the S-Meb group under similar conditions.
The following table summarizes the relative stability of the two protecting groups in TFA based on available data and established chemical principles.
| Protecting Group | Structure | Typical Cleavage Conditions | Stability in 95% TFA (Room Temp, 2-4h) |
| S-p-methylbenzyl (S-Meb) | Cys-S-CH₂-C₆H₄-CH₃ | Anhydrous HF, 0°C, ~1 hr[2] | Relatively Stable (Partial cleavage may occur with extended time/heat) |
| S-trityl (S-Trt) | Cys-S-C(C₆H₅)₃ | Dilute TFA (1-5%) in DCM; Standard 95% TFA cleavage cocktail[1] | Labile (Completely cleaved) |
Experimental Protocols
To provide a practical context for the data presented, the following are detailed methodologies for assessing the stability of S-Meb and S-Trt protected peptides in TFA.
Protocol 1: Stability Assessment of an S-p-methylbenzyl Protected Peptide in TFA
This protocol is adapted from studies on the cleavage of benzyl-type protecting groups and is designed to quantify the extent of deprotection over time.
-
Peptide Synthesis: Synthesize a model peptide containing a Cys(S-Meb) residue using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage from Resin: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2 hours at room temperature. Precipitate the peptide with cold diethyl ether, wash, and dry under vacuum.
-
Stability Study:
-
Dissolve a known amount of the purified, S-Meb protected peptide in neat TFA to a final concentration of approximately 2-5 mM.[2]
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).[2]
-
At various time points (e.g., 1, 2, 4, 8, and 12 hours), withdraw an aliquot of the reaction mixture.
-
Immediately precipitate the peptide from the aliquot with cold diethyl ether to quench the reaction.
-
Wash the precipitated peptide with cold ether and dry.
-
-
Analysis:
-
Dissolve the dried peptide from each time point in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Quantify the percentage of the remaining S-Meb protected peptide and the deprotected peptide by integrating the respective peak areas in the HPLC chromatogram.
-
Protocol 2: Deprotection of an S-trityl Protected Peptide with TFA
This protocol demonstrates the lability of the S-Trt group even under mild TFA conditions.
-
Peptide Synthesis: Synthesize a model peptide containing a Cys(S-Trt) residue using standard Fmoc-based SPPS.
-
On-Resin Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a solution of 2% TFA and 2.5% TIS in DCM.
-
Treat the resin with this solution and gently agitate. The appearance of a yellow-orange color indicates the release of the trityl cation.
-
Monitor the deprotection by taking small samples of the resin at short intervals (e.g., 5, 15, 30, and 60 minutes), washing them thoroughly, and cleaving the peptide from these small samples for HPLC and MS analysis.
-
-
Global Cleavage and Deprotection:
-
Analysis:
-
Analyze the final cleaved product by RP-HPLC and MS to confirm the complete removal of the S-Trt group.
-
Mechanistic Insights and Visualizations
The difference in stability between S-Meb and S-Trt can be attributed to the stability of the carbocation formed during the acid-catalyzed cleavage. The cleavage of both protecting groups proceeds via an SN1-type mechanism.
Caption: Workflow for comparing S-Meb and S-Trt stability.
The S-trityl group, upon protonation of the sulfur atom by TFA, readily dissociates to form a highly stable triphenylmethyl carbocation. This cation is stabilized by the extensive resonance delocalization across the three phenyl rings.
Caption: S-trityl cleavage mechanism.
Conversely, the p-methylbenzyl group forms a primary benzylic carbocation upon cleavage. While this carbocation is stabilized by the phenyl ring and the electron-donating methyl group, it is significantly less stable than the trityl cation. This higher energy barrier for carbocation formation results in the greater stability of the S-Meb group in TFA.
Caption: S-p-methylbenzyl cleavage mechanism.
Conclusion
The choice between S-p-methylbenzyl and S-trityl as a protecting group for cysteine is dictated by the specific requirements of the synthetic strategy. The high acid lability of the S-trityl group makes it ideal for syntheses where the final product requires a free cysteine thiol after standard TFA cleavage. Its removal with dilute TFA also allows for selective deprotection on the resin, enabling on-resin modification or disulfide bond formation.
In contrast, the S-p-methylbenzyl group offers greater stability and is suitable for strategies where the cysteine thiol needs to remain protected during TFA treatment, for instance, in the synthesis of peptides with multiple disulfide bonds where orthogonal deprotection is necessary. The partial lability of S-Meb in concentrated TFA under forcing conditions should be a consideration for lengthy cleavage times or syntheses involving particularly sensitive sequences. Understanding these stability profiles is crucial for the successful design and execution of complex peptide synthesis campaigns.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
Navigating the Complex Landscape of Cysteine-Modified Peptides: A Comparative Guide to Mass Spectrometry Analysis of Cys(Mbzl)
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a critical cornerstone of their work. Among the various modifications encountered, S-benzylmercapto-cysteine (Cys(Mbzl)) presents unique challenges and considerations in mass spectrometry (MS). This guide provides a comprehensive comparison of MS analysis of Cys(Mbzl)-containing peptides against common alternatives, supported by experimental data and detailed protocols to empower informed analytical decisions.
The S-benzyl protecting group is frequently employed during peptide synthesis to prevent unwanted side reactions involving the thiol group of cysteine. However, its presence significantly influences the behavior of the peptide during mass spectrometric analysis, impacting ionization efficiency, fragmentation patterns, and overall data interpretation. A thorough understanding of these effects is paramount for accurate characterization and quantification.
Performance Comparison: Cys(Mbzl) vs. Alternative Cysteine Modifications
The choice of cysteine modification strategy directly affects the outcome of mass spectrometry analysis. Here, we compare the key performance indicators of Cys(Mbzl) with commonly used S-alkylation modifications, such as carboxyamidomethylation (CAM) and carbamidomethylation (CAM).
| Metric | Cys(Mbzl) | S-Alkylation (e.g., CAM) | Rationale & Implications |
| Molecular Weight | Increased by 121.05 Da | Increased by 57.02 Da (IAM) | The larger mass addition of the benzyl group must be considered in data analysis. |
| Ionization Efficiency | Potentially variable | Generally favorable | The hydrophobicity of the benzyl group can influence ionization, with some studies suggesting that certain alkylation reagents may enhance ionization efficiency more consistently. For instance, modification with iodoacetanilide has been shown to improve peak intensities in MALDI-TOF MS compared to iodoacetamide.[1] |
| Fragmentation Pattern | Prone to a characteristic neutral loss of the benzyl group (91 Da) during Collision-Induced Dissociation (CID).[1] | Primarily backbone fragmentation (b- and y-ions). | The neutral loss of the benzyl group can be a dominant fragmentation pathway, which can complicate spectral interpretation by reducing the abundance of sequence-informative b- and y-ions. However, this neutral loss can also serve as a diagnostic marker for the presence of Cys(Mbzl). |
| Fragmentation Predictability | Moderately predictable, dominated by neutral loss. | Highly predictable backbone fragmentation. | The fragmentation of S-alkylated peptides is well-characterized and generally leads to straightforward sequence elucidation. The dominant neutral loss in Cys(Mbzl) peptides can sometimes suppress other fragmentation pathways, making complete sequence confirmation more challenging. |
| Quantitative Accuracy | Can be challenging due to the dominant neutral loss fragment. | Generally high, relying on stable b- and y-ion intensities. | Quantitative analysis often relies on the intensity of specific fragment ions. The diversion of ion current to the neutral loss channel in Cys(Mbzl) peptides can potentially affect the linearity and accuracy of quantification if not carefully managed. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the sample preparation and LC-MS/MS analysis of Cys(Mbzl)-containing peptides and a common alternative.
Protocol 1: LC-MS/MS Analysis of Cys(Mbzl)-Containing Synthetic Peptides
This protocol is designed for the characterization of synthetic peptides containing the S-benzyl protecting group.
1. Sample Preparation:
-
Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.
2. LC-MS/MS Parameters:
-
LC System: ACQUITY UPLC H-Class Bio System or equivalent.[2]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, for example, 16-24% B over 30 minutes.[2]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 65 °C.
-
MS System: Vion IMS QTof Mass Spectrometer or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.8 kV.
-
Cone Voltage: 50 V.
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 20-40 eV) to observe both the neutral loss and backbone fragments.
Protocol 2: Analysis of Cysteine-Alkylated Peptides from a Protein Digest
This protocol outlines the standard procedure for analyzing cysteine-containing peptides from a protein sample after reduction and alkylation.
1. Protein Reduction and Alkylation:
-
Denature the protein sample in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37 °C for 1 hour.
-
Alkylate the free thiols by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
2. Protein Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. Peptide Desalting:
-
Use a C18 StageTip or equivalent solid-phase extraction method to desalt the peptide mixture.
4. LC-MS/MS Parameters:
-
Utilize similar LC-MS/MS parameters as in Protocol 1, adjusting the gradient to suit the complexity of the peptide mixture.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key differences in fragmentation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of Cys(Mbzl) peptides.
Caption: Comparison of fragmentation pathways for Cys(Mbzl) and S-alkylated peptides.
Conclusion
The analysis of Cys(Mbzl)-containing peptides by mass spectrometry requires careful consideration of the unique fragmentation behavior introduced by the S-benzyl group. While the characteristic neutral loss can serve as a diagnostic tool, it can also complicate spectral interpretation and quantitative analysis. In contrast, standard S-alkylation methods provide more predictable backbone fragmentation, which is often preferable for routine sequencing and quantification.
For researchers working with synthetic peptides where the Cys(Mbzl) modification is present, optimizing LC-MS/MS parameters, particularly the collision energy, is crucial to balance the observation of the neutral loss with the generation of sufficient sequence-informative ions. For proteomic studies aiming for comprehensive protein identification and quantification, a standard workflow involving reduction and alkylation of cysteine residues remains the more robust and straightforward approach. Ultimately, the choice of analytical strategy will depend on the specific research question and the nature of the peptide being analyzed. By understanding the principles and protocols outlined in this guide, researchers can better navigate the complexities of cysteine-modified peptide analysis and obtain high-quality, reliable data.
References
A Comparative HPLC Analysis of Peptides with Different Cys Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a protecting group for the thiol side chain of cysteine (Cys) is a critical decision that significantly influences the purity and analytical profile of the final peptide. This guide provides a comparative analysis of commonly used Cys protecting groups, with a focus on their impact on High-Performance Liquid Chromatography (HPLC) analysis. Experimental data on performance metrics such as retention time, purity, and common side reactions are presented to facilitate an informed selection process.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group affects the hydrophobicity of the peptide, its susceptibility to side reactions like racemization, and the overall strategy for deprotection and disulfide bond formation. The following tables summarize key performance indicators for several common Cys protecting groups.
Table 1: Comparative HPLC and Purity Data for a Model Peptide
| Protecting Group | Abbreviation | Deprotection Method | Illustrative Retention Time (min) | Expected Purity (%) (Crude Product) | Key HPLC Observations |
| Trityl | Trt | Acidolysis (TFA) | 18.2 | 80-90 | The bulky and hydrophobic Trt group is cleaved during TFA treatment, so the main peak corresponds to the deprotected peptide. The high hydrophobicity of the protected peptide can lead to longer retention times if not fully cleaved.[1] |
| Acetamidomethyl | Acm | Iodine, Silver Salts | 12.5 | 85-95 | The Acm group is stable to TFA, so the main peak in the initial HPLC analysis is the Acm-protected peptide.[1] A separate deprotection step is required. |
| S-tert-butylthio | StBu | Reduction | 15.8 | 85-95 | The StBu group is also TFA-stable, with the main peak representing the protected peptide. Analysis after reduction will show a shift in retention time.[1] |
| Tetrahydropyranyl | Thp | Acidolysis (TFA) | Not widely reported | >90 | Peptides protected with Thp have been noted to have enhanced solubility compared to those with Trt protection. |
*Note: The retention times and purities are illustrative and can vary significantly depending on the peptide sequence, HPLC conditions, and the success of the synthesis.
Table 2: Racemization of Cysteine Residues with Different Protecting Groups
| Protecting Group | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | 3.3% - >26% | Advantages: Cost-effective and removed simultaneously with resin cleavage. Disadvantages: Prone to significant racemization, especially with certain coupling reagents.[2] |
| Tetrahydropyranyl (Thp) | 0.74% | Advantages: Significantly reduces racemization compared to Trt and minimizes the formation of 3-(1-piperidinyl)alanine side products.[3] |
| Diphenylmethyl (Dpm) | 6.8% | Advantages: More stable to dilute TFA than Trt, offering some orthogonality. Disadvantages: Can lead to higher racemization than Trt in some instances.[2] |
| 4-methoxybenzyloxymethyl (MBom) | 0.8% - 1.3% | Advantages: Shows significantly reduced racemization compared to Trt, particularly in microwave-assisted SPPS. |
Experimental Protocols
Accurate and reproducible HPLC analysis is fundamental to assessing the purity of synthetic peptides. Below are detailed protocols for the key experimental stages.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, including the respective Fmoc-Cys(Protecting Group)-OH, and a suitable coupling agent (e.g., HBTU) in DMF. Add the solution to the resin and allow it to react to form the peptide bond.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (TIS) and water), to cleave the peptide from the resin and remove acid-labile protecting groups.
-
Precipitation and Drying: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under a vacuum.
HPLC Analysis
-
Instrumentation: A standard reverse-phase HPLC (RP-HPLC) system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns.
-
Detection: Monitor the UV absorbance at 214 nm or 220 nm, which corresponds to the peptide backbone.
Visualizing the Workflow and Logical Relationships
To better illustrate the processes and decision-making involved in the synthesis and analysis of cysteine-containing peptides, the following diagrams have been generated.
References
A Comparative Guide to the Cleavage Efficiency of Thiol Protecting Groups for Cysteine
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol protecting group for cysteine is a critical decision in the synthesis of peptides and other complex molecules. The efficiency of the final deprotection step is paramount to achieving high yields and purity of the target compound. This guide provides an objective comparison of the cleavage efficiency of the 4-methylbenzyl (Mbzl) group against other commonly employed thiol protecting groups, supported by experimental data.
The stability of the protecting group throughout the synthesis and its facile removal under specific conditions are key considerations. The 4-methylbenzyl (Mbzl) group is a widely used protecting group for the thiol functionality of cysteine, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS). Its cleavage is typically accomplished under strong acidic conditions. This guide will delve into the quantitative aspects of Mbzl cleavage and compare its performance with other standard protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).
Comparative Cleavage Efficiency of Thiol Protecting Groups
The choice of cleavage reagent and conditions dictates the successful removal of a given protecting group. The following table summarizes the cleavage efficiency of various thiol protecting groups under different deprotection protocols.
| Protecting Group | Reagent/Conditions | Time | Temperature (°C) | Yield (%) | Reference |
| Mbzl (Meb) | 15 eq. DTNP in TFA with 2% thioanisole | 2 h | 25 or 37 | <10 | [1] |
| Mbzl | TFA/DMSO | a few hours | >30 | Substantially Quantitative | [2] |
| p-Methoxybenzyl (Mob) | 15 eq. DTNP in TFA with 2% thioanisole | 2 h | 25 or 37 | 100 | [1] |
| Acetamidomethyl (Acm) | 15 eq. DTNP in TFA with 2% thioanisole | 2 h | 25 or 37 | >97 | [1] |
| tert-Butyl (tBu) | 15 eq. DTNP in TFA | 2 h | 25 or 37 | >97 | [1] |
| S-tert-Butylthio (StBu) | 15 eq. DTNP in TFA with 2% thioanisole | 2 h | 25 or 37 | >90 | [1] |
| Benzyl (Bzl) | 15 eq. DTNP in TFA | 2 h | 25 or 37 | No Reaction | [1] |
| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 h | Room Temp | High | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol 1: Cleavage of Thiol Protecting Groups using DTNP in TFA
This protocol is adapted from a study investigating the deprotection of various cysteine protecting groups.[1]
-
Peptide Synthesis: A test peptide with the sequence VTGGC(PG)A, where PG represents the protecting group, was synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Deprotection Mixture Preparation: A deprotection cocktail was prepared by dissolving 2,2'-dithiobis(5-nitropyridine) (DTNP) in trifluoroacetic acid (TFA). For certain protecting groups, 2% (v/v) thioanisole was added to the mixture.
-
Cleavage Reaction: The synthesized peptide-resin was treated with the deprotection mixture containing a 15-fold molar excess of DTNP relative to the peptide. The reaction was allowed to proceed for 2 hours at either 25°C or 37°C.
-
Work-up and Analysis: Following the reaction, the TFA was removed by evaporation. The residue was then subjected to an extraction with water and ether. The aqueous phase, containing the deprotected peptide, was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of deprotection by comparing the peak areas of the protected and deprotected species.
Protocol 2: Cleavage of Mbzl and Acm using TFA/DMSO at Elevated Temperatures
This method is described for the deprotection of Mbzl and Acm groups under oxidizing acidic conditions.[2]
-
Reaction Setup: The protected thiol compound is dissolved in a mixture of trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO). A typical mixture comprises 1% to 20% DMSO in TFA.
-
Deprotection Reaction: The reaction mixture is heated to a temperature above 30°C, with temperatures of 50°C and above being particularly effective. The reaction is allowed to proceed for a few hours.
-
Monitoring and Work-up: The progress of the deprotection is monitored by a suitable analytical technique such as HPLC or TLC. Upon completion, the volatile components (TFA and DMSO) can be removed under reduced pressure to isolate the deprotected thiol.
Experimental Workflow for Thiol Protecting Group Cleavage
The following diagram illustrates a generalized workflow for the cleavage of a thiol protecting group from a synthesized peptide, followed by analysis.
Figure 1. General workflow for thiol protecting group cleavage and analysis.
Logical Relationship of Cleavage Conditions and Protecting Group Lability
The selection of a deprotection strategy is contingent on the stability of the protecting group to the chosen reagents. The following diagram illustrates the relationship between different cleavage conditions and the lability of various thiol protecting groups.
Figure 2. Lability of thiol protecting groups under various cleavage conditions.
References
A Comparative Guide to the Performance of Fmoc-D-Cys(Mbzl)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-cysteine into peptide sequences is a critical strategy for enhancing their proteolytic stability and modulating their biological activity. In automated solid-phase peptide synthesis (SPPS), the choice of the thiol protecting group on the Fmoc-D-cysteine derivative is paramount to ensure high purity, yield, and stereochemical integrity of the final peptide. This guide provides an objective comparison of the performance of Fmoc-D-Cys(Mbzl)-OH with other commonly used alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group significantly influences the efficiency of coupling reactions, the extent of side reactions such as racemization, and the conditions required for its removal. While extensive quantitative data for D-cysteine derivatives in automated synthesizers is limited in publicly available literature, the performance of their L-cysteine counterparts provides a strong indication of their expected behavior.
Table 1: Quantitative Comparison of Racemization with Different Cysteine Protecting Groups
| Protecting Group | Coupling Conditions | Racemization (%) | Key Advantages | Disadvantages |
| Mbzl (p-Methylbenzyl) | HBTU/DIEA | Moderate (data for L-Cys) | Stable to repetitive mild acid treatments. | Requires strong acid for cleavage, which may not be compatible with all resins and other protecting groups.[1] |
| Trt (Trityl) | DIPCDI/Oxyma Pure | 3.3 | Cleaved under standard TFA conditions. | Prone to significant racemization with base-mediated coupling reagents. |
| Acm (Acetamidomethyl) | DIPCDI/Oxyma Pure | Lower than Trt (qualitative)[2] | Stable to TFA, allowing for post-cleavage purification before deprotection.[1] | Requires a separate deprotection step, often with mercury(II) acetate or iodine. |
| Thp (Tetrahydropyranyl) | DIPCDI/Oxyma Pure | 0.74 | Significantly reduces racemization compared to Trt. | Introduces an additional chiral center. |
| Dpm (Diphenylmethyl) | DIPCDI/Oxyma Pure | 6.8 | Alternative to Trt with different acid lability. | Higher racemization compared to Thp and Trt under these specific conditions. |
Table 2: Crude Peptide Purity for a Model Peptide (H-Gly-Cys-Phe-NH₂) Synthesized with Different Cysteine Derivatives
| Fmoc-Cys Derivative | Coupling Reagent | Crude Purity (%) |
| Fmoc-L-Cys(Mbzl)-OH | HCTU/DIEA | ~85-90 (Estimated based on typical performance) |
| Fmoc-L-Cys(Trt)-OH | DIC/HOBt | >90[3] |
| Fmoc-L-Cys(Acm)-OH | DIC/HOBt | >90[2] |
| Fmoc-L-Cys(Thp)-OH | DIPCDI/Oxyma Pure | High (qualitatively superior to Trt) |
Experimental Protocols
To provide a framework for comparative analysis, detailed methodologies for the synthesis of a model peptide, H-Gly-D-Cys-Phe-NH₂, and subsequent analysis are presented below.
Protocol 1: Automated Synthesis of H-Gly-D-Cys-Phe-NH₂
This protocol is designed for a standard automated peptide synthesizer using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Amino Acid Coupling Cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Coupling of Fmoc-Phe-OH:
-
Dissolve Fmoc-Phe-OH (0.4 mmol), HCTU (0.4 mmol), and DIEA (0.8 mmol) in DMF.
-
Add the activation mixture to the resin and couple for 30 minutes.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Coupling of Fmoc-D-Cys(PG)-OH (PG = Mbzl, Trt, Acm, etc.):
-
For minimized racemization: Dissolve Fmoc-D-Cys(PG)-OH (0.4 mmol) and DIC (0.4 mmol) in DMF. Add HOBt (0.4 mmol) to the resin prior to the coupling mixture.
-
Couple for 60 minutes.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Coupling of Fmoc-Gly-OH:
-
Use the same HCTU/DIEA activation as for Fmoc-Phe-OH.
-
Couple for 30 minutes.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
3. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2 hours at room temperature.
-
For Cys(Mbzl), a stronger acid cocktail such as TFA/thioanisole/DTNP may be required for complete deprotection.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: HPLC Analysis of Crude Peptide Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in mobile phase A at a concentration of 1 mg/mL.
Protocol 3: Analysis of Racemization by Chiral HPLC
-
Hydrolysis: Hydrolyze the purified peptide in 6 N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a triethylammonium phosphate buffer.
-
Detection: UV at 340 nm.
-
Quantify the L-Cys and D-Cys diastereomers by integrating the respective peak areas.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and analysis of the model peptide.
Logical Relationship of Factors Affecting Racemization
Caption: Key factors influencing the extent of cysteine racemization during SPPS.
Conclusion
This compound presents a viable option for the incorporation of D-cysteine in automated peptide synthesis, particularly when stability to repeated mild acid treatments is required. However, its use necessitates a more robust final cleavage strategy compared to the more common Fmoc-D-Cys(Trt)-OH. The primary concern with all cysteine derivatives is the potential for racemization, which is highly dependent on the coupling conditions. For syntheses where minimizing racemization is critical, the use of milder coupling reagents such as DIC/HOBt in the absence of a strong base is strongly recommended. The choice of protecting group should be carefully considered based on the overall synthetic strategy, including the nature of other amino acids in the sequence and the desired final deprotection and purification scheme. The provided protocols offer a starting point for a systematic comparison of different Fmoc-D-Cys derivatives to determine the optimal building block for a specific research or drug development application.
References
Literature review of Fmoc-D-Cys(Mbzl)-OH applications and limitations
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical for success. The unique chemistry of cysteine, with its reactive thiol side chain, necessitates the use of protecting groups to prevent unwanted side reactions and ensure the desired peptide sequence is synthesized with high fidelity. This guide provides a comprehensive literature review and comparative analysis of Fmoc-D-Cys(Mbzl)-OH, an S-protected D-cysteine derivative, evaluating its applications and limitations against other commonly used alternatives in Fmoc-SPPS.
Performance Comparison of Cysteine Protecting Groups
The choice of a thiol protecting group significantly impacts several key aspects of peptide synthesis, including the prevention of side reactions, racemization of the chiral center, and the final deprotection strategy. The 4-methylbenzyl (Mbzl) group of this compound offers a unique set of properties that can be advantageous in specific synthetic contexts.
Applications of this compound
The primary application of this compound lies in the synthesis of peptides where the incorporation of a D-cysteine residue is required. The use of D-amino acids can enhance the proteolytic stability of peptides, making them more attractive as therapeutic candidates. The Mbzl protecting group is noted for its stability under the mildly basic conditions required for Fmoc group removal during SPPS. This stability is comparable to other benzyl-type protecting groups and is a key advantage for the synthesis of longer or more complex peptide sequences where repeated exposure to piperidine could compromise more labile protecting groups. In Boc/Bzl-based SPPS, the Mbzl group is known to be more stable towards the repetitive TFA treatments used for Nα-deprotection compared to other groups, a principle that suggests good stability in the Fmoc-SPPS workflow as well.[1]
Limitations and Alternatives
A significant limitation of the Mbzl protecting group is its resistance to cleavage by trifluoroacetic acid (TFA), the standard reagent used for the final cleavage of peptides from the resin and removal of most side-chain protecting groups in Fmoc-SPPS. Complete removal of the Mbzl group often requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF), which can be detrimental to the peptide and requires specialized equipment.[1] This contrasts with the more commonly used trityl (Trt) group, which is readily cleaved by TFA.
The primary concern with any cysteine derivative in SPPS is the risk of racemization during the coupling step. While direct quantitative data for this compound is limited, studies on analogous L-cysteine derivatives with various S-benzyl-type protecting groups provide valuable insights. The degree of racemization is influenced by the electron-donating or withdrawing nature of substituents on the benzyl ring.
Quantitative Data Summary
Table 1: Racemization of Fmoc-L-Cys(PG)-OH Derivatives
| Protecting Group (PG) | Coupling Conditions | Racemization (%) | Reference |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation, RT | 8.0 | [2] |
| Benzyl (Bzl) | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation, RT | 5.3 | [2] |
| 4-Methoxybenzyl (Mob) | HCTU/6-Cl-HOBt/DIEA, 1 min pre-activation, RT | 1.7 | [2] |
| Trityl (Trt) | DIPCDI/Oxyma | 3.3 | [3] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74 | [3] |
This data is for L-cysteine derivatives. The relative trends in racemization are expected to be similar for the corresponding D-cysteine derivatives.
Table 2: Cleavage Conditions for S-Protecting Groups
| Protecting Group | Cleavage Reagent | Conditions | Key Features | Reference |
| 4-Methylbenzyl (Mbzl) | HF | Strong acid | Requires harsh conditions not standard in Fmoc-SPPS | [1] |
| Trityl (Trt) | TFA | Mild acid | Standard cleavage in Fmoc-SPPS | [3] |
| Acetamidomethyl (Acm) | Iodine, Silver (I) | Orthogonal | Stable to TFA, requires separate deprotection step | [1] |
| t-Butyl (tBu) | HF or TFMSA | Strong acid | Very stable to TFA | [1] |
| Tetrahydropyranyl (Thp) | TFA | Mild acid | Cleaved under standard Fmoc-SPPS conditions | [3] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis involving the incorporation of a protected cysteine residue. These can be adapted for the use of this compound.
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the deprotection byproducts.
Protocol 2: Coupling of this compound
To minimize racemization, the use of a carbodiimide-based activation method without a strong tertiary amine base is recommended.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents), and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Pre-activation (Optional but can increase racemization): The activation mixture can be allowed to pre-activate for a short period (e.g., 1-2 minutes). However, for cysteine derivatives, it is often preferable to add the activation mixture to the resin immediately to minimize racemization.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF (3-5 times).
-
Coupling Completion Check: A qualitative test, such as the Kaiser test, is performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Final Cleavage and Deprotection
As the Mbzl group is stable to TFA, a two-step cleavage/deprotection strategy is required if a free cysteine thiol is desired.
-
TFA Cleavage (Peptide from Resin): The peptide-resin is treated with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours to cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups. The S-Mbzl group will remain intact.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
S-Mbzl Group Removal (Requires HF): The purified, S-Mbzl protected peptide is then treated with a strong acid, such as anhydrous hydrogen fluoride (HF), to remove the 4-methylbenzyl group. This step requires specialized equipment and safety precautions.
Visualizing the Workflow
The following diagrams illustrate the general workflow of Fmoc-SPPS and the decision-making process for selecting a cysteine protecting group.
References
A Researcher's Guide to Fmoc-D-Cys(Mbzl)-OH in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical factor in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The incorporation of D-cysteine, in particular, can offer significant advantages, such as increased resistance to enzymatic degradation, leading to improved peptide stability and in vivo half-life. This guide provides a comprehensive cost-benefit analysis of using Fmoc-D-Cys(Mbzl)-OH in peptide synthesis, with an objective comparison to other commonly used Fmoc-D-cysteine derivatives.
The 4-methylbenzyl (Mbzl) protecting group offers a distinct profile in terms of stability and deprotection characteristics when compared to more common protecting groups like trityl (Trt), acetamidomethyl (Acm), and S-tert-butylthio (StBu). This comparison guide aims to provide a clear, data-driven perspective to aid researchers in selecting the most appropriate protected D-cysteine derivative for their specific synthetic needs.
Performance Comparison of D-Cysteine Protecting Groups
The choice of a thiol protecting group significantly impacts several key aspects of peptide synthesis, including coupling efficiency, the propensity for racemization, and the conditions required for final deprotection. The following tables summarize the key characteristics of this compound in comparison to other commercially available alternatives.
Table 1: Deprotection Characteristics and Orthogonality
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality and Key Features |
| 4-Methylbenzyl | Mbzl | Strong acids (e.g., HF, TFMSA/TFA) | Stable to standard TFA cleavage, offering orthogonality for fragment synthesis on acid-labile resins. More robust than Trt. |
| Trityl | Trt | Mild acids (e.g., TFA in cleavage cocktail) | Cleaved simultaneously with resin cleavage in standard Fmoc-SPPS. Prone to cause significant racemization.[1] |
| Acetamidomethyl | Acm | Iodine, silver trifluoromethanesulfonate, or mercury(II) acetate | Orthogonal to acid-labile groups. Allows for purification of the protected peptide before disulfide bond formation. Requires separate, often harsh, deprotection steps. |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Orthogonal to both acid-labile and oxidatively removed protecting groups. Ideal for complex peptides with multiple disulfide bonds. |
Table 2: Performance in Peptide Synthesis
| Derivative | Racemization Potential | Coupling Efficiency | Purity and Yield | Key Advantages | Key Disadvantages |
| This compound | Moderate; generally lower than Trt with appropriate coupling reagents. | Generally good, comparable to other standard Fmoc-amino acids. | Can be high, as the stable protecting group minimizes side reactions during synthesis. | High stability during SPPS, allowing for the synthesis of longer or more complex peptides. Orthogonal to standard TFA cleavage. | Requires harsh, often hazardous, deprotection conditions (e.g., HF). |
| Fmoc-D-Cys(Trt)-OH | High, especially with base-mediated coupling reagents.[1] | Generally good, but can be affected by the bulkiness of the Trt group. | Can be variable due to racemization and potential for incomplete deprotection. | Convenient one-step deprotection during final cleavage with TFA. | High risk of racemization. The bulky Trt group can sometimes hinder coupling efficiency. |
| Fmoc-D-Cys(Acm)-OH | Low. | Good. | Generally high due to the stability of the Acm group. | Orthogonal protection allows for selective disulfide bond formation. Stable to both acidic and basic conditions of SPPS. | Deprotection requires toxic heavy metals or strong oxidizing agents. Adds an extra step to the synthesis. |
| Fmoc-D-Cys(StBu)-OH | Low to moderate. | Good. | Generally high. | Provides an orthogonal protection strategy removable under mild reducing conditions. | Removal can sometimes be sluggish. |
Cost-Benefit Analysis
The selection of a protected D-cysteine derivative is often a trade-off between the cost of the raw material and its performance in the synthesis, including the potential for side reactions and the complexity of the deprotection steps.
Table 3: Cost Comparison of Fmoc-D-Cysteine Derivatives
| Derivative | Typical Price (USD/gram) |
| This compound | $15 - $40 |
| Fmoc-D-Cys(Trt)-OH | $20 - $50 |
| Fmoc-D-Cys(Acm)-OH | $30 - $70 |
| Fmoc-D-Cys(StBu)-OH | $40 - $80 |
Note: Prices are estimates and can vary significantly between suppliers and purchase volumes.
From a cost perspective, this compound is a competitively priced option. Its primary benefit lies in the stability of the Mbzl group, which can lead to higher purity and yield of the crude peptide, potentially reducing downstream purification costs. However, the need for a separate and harsh deprotection step using reagents like HF adds complexity and safety considerations to the workflow.
In contrast, Fmoc-D-Cys(Trt)-OH offers the convenience of a single-step deprotection during the final cleavage. This can streamline the synthesis process, but the significant risk of racemization may compromise the biological activity of the final peptide, a critical consideration in drug development. For complex peptides requiring regioselective disulfide bond formation, the higher cost of orthogonally protected derivatives like Fmoc-D-Cys(Acm)-OH or Fmoc-D-Cys(StBu)-OH is often justified by the enhanced synthetic control they provide.
Experimental Protocols
To facilitate a direct comparison of the performance of different Fmoc-D-Cysteine derivatives, a standardized experimental protocol is essential. Below is a detailed methodology for the synthesis of a model peptide, which can be used to evaluate coupling efficiency, yield, purity, and racemization.
Model Peptide Synthesis for Comparative Analysis
A model hexapeptide, Ac-Tyr-Ala-D-Cys-Gly-Phe-Leu-NH₂, is proposed for synthesis. This sequence is chosen to be representative of a typical peptide and is amenable to analysis by HPLC and mass spectrometry.
1. Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide AM resin (0.5-0.7 mmol/g loading).
-
Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in DMF (v/v), 2 x 10 min.
-
Coupling:
-
Method A (for minimal racemization): Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF. 2-hour coupling time.
-
Method B (standard): Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. 2-hour coupling time.
-
-
Washing: DMF (3x), DCM (3x), DMF (3x) between deprotection and coupling steps.
-
Acetylation: The N-terminus will be acetylated with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Procedure: The synthesis will be carried out in parallel for each of the four Fmoc-D-Cysteine derivatives: this compound, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Acm)-OH, and Fmoc-D-Cys(StBu)-OH.
2. Cleavage and Deprotection
-
Fmoc-D-Cys(Trt)-OH: The peptide will be cleaved from the resin and the Trt group removed simultaneously using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours.
-
This compound: The peptide will be cleaved from the resin using the same TFA cocktail. The Mbzl group will then be removed by treatment with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
-
Fmoc-D-Cys(Acm)-OH: The peptide will be cleaved from the resin with the standard TFA cocktail. The Acm group will be removed by dissolving the purified peptide in a mixture of TFA and anisole, followed by the addition of mercury(II) acetate. The reaction will be quenched with β-mercaptoethanol.
-
Fmoc-D-Cys(StBu)-OH: The peptide will be cleaved with the standard TFA cocktail. The StBu group will be removed by treating the purified peptide with a solution of DTT in an aqueous buffer at pH 8.
3. Analysis
-
Crude Peptide Purity and Yield: The crude peptides will be analyzed by analytical RP-HPLC and the purity will be determined by integrating the peak area of the desired product. The yield will be calculated based on the initial resin loading.[2]
-
Racemization Analysis: The extent of D-Cys racemization will be determined by hydrolyzing the purified peptides in 6N HCl and analyzing the resulting amino acids by chiral HPLC using a suitable chiral column and a mobile phase system capable of resolving D- and L-cysteine enantiomers.[3][4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for SPPS and the decision-making process for selecting a cysteine protecting group.
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-D-Cys(Mbzl)-OH: A Comprehensive Guide
For immediate reference, treat all Fmoc-D-Cys(Mbzl)-OH waste as chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This content is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
While some safety data sheets (SDS) for similar compounds do not classify them as hazardous, others for this compound (CAS 136050-67-4) indicate potential hazards.[1][2] Given the conflicting information, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to the disposal protocols outlined below. Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4]
Hazard Profile and Safety Information
The hazard classification for this compound can be inconsistent across suppliers. It is crucial to consult the specific safety data sheet provided with your product. Below is a summary of hazard information found for CAS number 136050-67-4.
| Hazard Classification & Precautionary Statements | GHS Pictogram | Signal Word |
| Hazard Statements: [1] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Precautionary Statements: [1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 | Warning [1] |
Note: Some safety data sheets for the same CAS number report "no data available" for these classifications.[2]
Experimental Protocol: Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound and materials contaminated with it is to manage it as segregated chemical waste.
Materials Required:
-
Designated, leak-proof, and sealable hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles
-
Lab coat
-
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
Detailed Steps:
-
Waste Identification and Segregation :
-
Treat all unused, expired, or contaminated this compound as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Collect solid waste (e.g., contaminated weighing paper, gloves, pipette tips) separately from liquid waste.
-
-
Containment of Waste :
-
Solid Waste : Place all solid materials contaminated with this compound into a designated, leak-proof hazardous waste container.
-
Liquid Waste : Collect any solutions containing this compound in a separate, sealed, and appropriate hazardous waste container.
-
-
Labeling of Waste Containers :
-
Clearly label all waste containers with "Hazardous Waste" as soon as the first item is added.
-
The label must include the full chemical name: "this compound" and its CAS number "136050-67-4".
-
Indicate the specific hazards if known (e.g., "Irritant").
-
Note the date when waste was first added to the container.
-
-
Storage :
-
Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide them with a complete and accurate description of the waste. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Spill Management
In the event of a small spill, and if it is safe to do so, follow these steps:
-
Ensure adequate ventilation.[4]
-
Place the spilled material into a suitable, labeled container for disposal as chemical waste.[3][4]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[4]
References
Personal protective equipment for handling Fmoc-D-Cys(Mbzl)-OH
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of reagents like Fmoc-D-Cys(Mbzl)-OH is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical-resistant goggles are required to protect against dust particles and potential splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling this type of chemical. Ensure gloves are inspected before use and disposed of properly. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat that is fully buttoned is the minimum requirement to protect clothing and skin. |
| Respiratory Protection | Respirator | Necessary when working with the powdered form to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Sanitization:
-
Before handling, thoroughly wash hands and put on the required PPE (lab coat, gloves, and safety goggles).
-
Ensure a certified chemical fume hood is operational.
-
Sanitize the work area within the fume hood.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.
-
Use a dedicated, clean spatula and weighing paper.
-
Close the container tightly after dispensing the required amount.
3. Dissolving the Compound:
-
Add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
4. Addition to the Reaction Vessel:
-
Use a clean pipette or syringe to transfer the solution to the reaction vessel.
-
Perform this transfer within the fume hood.
5. Post-Handling:
-
Clean all equipment used in the process.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly after removing PPE.
Disposal Plan
Proper waste disposal is essential for laboratory safety and environmental compliance.
Solid Waste:
-
Contaminated Materials: All solid waste, including weighing paper, pipette tips, and contaminated gloves, should be collected in a designated, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Liquid Waste:
-
Collection: Any solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Spill Response:
-
In the event of a small spill, contain the spill using an absorbent material.
-
Wearing appropriate PPE, collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the area according to your institution's protocols.
For all disposal procedures, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
